Voclosporin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
| Record name | ISA 247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOCLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Voclosporin: A Technical Guide to its Molecular Structure and Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Voclosporin is a novel calcineurin inhibitor (CNI) and a semi-synthetic analogue of cyclosporine A, approved for the treatment of lupus nephritis (LN).[1][2] Its unique structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile compared to its parent compound.[2][3] This document provides an in-depth overview of the molecular structure of this compound, detailed synthetic pathways, experimental protocols for its preparation and characterization, and its mechanism of action through the calcineurin signaling pathway.
Molecular Structure of this compound
This compound is a cyclic undecapeptide with a molecular formula of C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol .[4][5] It is a structural analogue of cyclosporine A, distinguished by a modification at the amino acid-1 residue.[2] This modification involves a single carbon extension with a double bond, which is crucial for its enhanced biological activity.[6]
The molecule exists as a mixture of cis- and trans- geometric isomers at this modified side chain, with the trans-isomer being the more potent and predominant form in the final pharmaceutical product (typically 90-95%).[4] This structural change alters the binding affinity to its target, calcineurin, contributing to its improved immunosuppressive profile.[2][5]
Key Molecular Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆₃H₁₁₁N₁₁O₁₂ | [4][7] |
| Molecular Weight | 1214.6 g/mol | [4][5] |
| CAS Number | 515814-01-4 | [5] |
| Drug Class | Calcineurin Inhibitor, Immunosuppressant | [1][8] |
| Parent Compound | Cyclosporine A | [2] |
| Key Structural Feature | Modified amino acid-1 with an ethyl-diene side chain | [6] |
| Active Isomer | trans-isomer | [4] |
| Protein Binding | Approximately 97% | [2][5] |
Structural Representation
The following diagram illustrates the conceptual relationship between Cyclosporine A and the key modification leading to this compound.
Caption: From Cyclosporine A to this compound.
Synthesis of this compound
This compound is produced via a semi-synthetic pathway starting from the natural product Cyclosporine A, which is accessible through fermentation.[1] The synthesis involves a multi-step process focused on the specific modification of the amino acid-1 side chain.
The general synthetic strategy includes:
-
Protection: The hydroxyl group on the amino acid-1 side chain of Cyclosporine A is protected, typically through acetylation.[1]
-
Oxidative Cleavage: The side chain is cleaved using ozonolysis to yield a key aldehyde intermediate (acetyl CsA aldehyde).[1][9]
-
Side Chain Extension (Homologation): The crucial diene moiety is introduced. This step is stereoselective to favor the desired trans-isomer. Various methods have been described, including reactions with organo-zirconium reagents or Wittig-type reagents.[1]
-
Deprotection: The protecting group (acetyl) is removed under basic conditions to yield the final this compound molecule.[1]
-
Purification: The final product, a mixture of isomers, is purified using semi-preparative High-Pressure Liquid Chromatography (HPLC) to enrich the trans-isomer.[1][6]
Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: Key stages of this compound synthesis.
Summary of Key Reactions
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
| 1 | Acetylation | Acetic anhydride, pyridine, 4-DMAP in DCM | Acetyl Cyclosporine A | [1] |
| 2 | Ozonolysis | Ozone (O₃) | Aldehyde adduct | [1] |
| 3 | Homologation | Propargyltrimethylsilane, bis(cyclopentadienyl)zirconium chloride hydride, silver perchlorate | trans-alkene intermediate | [1] |
| 4 | Deprotection | Base-mediated hydrolysis (e.g., K₂CO₃ in methanol) | This compound (isomer mixture) | [1][6] |
| 5 | Purification | Semi-preparative HPLC (e.g., silica gel with toluene/acetone or toluene/methylisobutylketone mobile phase) | Purified trans-enriched this compound | [1][6][10] |
Experimental Protocols
The following sections provide an overview of the methodologies for the synthesis and analysis of this compound, based on published literature and patents.
General Synthesis Protocol
-
Step 1: Acetylation of Cyclosporine A
-
Dissolve Cyclosporine A in dichloromethane (DCM).
-
Add acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer and evaporate the solvent to yield acetyl cyclosporine A.[1]
-
-
Step 2: Ozonolysis
-
Dissolve the acetyl cyclosporine A from the previous step in a suitable solvent (e.g., DCM).
-
Cool the solution to a low temperature (typically -78 °C).
-
Bubble ozone gas through the solution until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to obtain the aldehyde intermediate.[1]
-
-
Step 3: Homologation to form the Diene
-
This step is critical for establishing the trans-isomer stereochemistry. One reported method involves an organo-zirconium reagent.[11]
-
The aldehyde intermediate is reacted with a reagent like propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of a catalyst such as silver perchlorate.[1] This reaction homologates the aldehyde to provide the desired trans-alkene.[1]
-
-
Step 4: Deprotection and Purification
-
Dissolve the protected this compound intermediate in a solvent mixture like methanol or tetrahydrofuran.[6]
-
Add a base, such as potassium carbonate, to facilitate the removal of the acetyl protecting group.[6]
-
Monitor the reaction by HPLC. Upon completion, neutralize the mixture and extract the product.
-
Subject the crude product to semi-preparative HPLC for purification and enrichment of the trans-isomer.[1] The mobile phase can consist of solvent mixtures like toluene and acetone or toluene and methylisobutylketone.[6][10]
-
Analytical Characterization
-
High-Pressure Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, determine the purity of intermediates and the final product, and quantify the ratio of cis to trans isomers.[6][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of this compound and its intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Solid-state ¹³C NMR has been used to characterize different crystalline forms of this compound.[10][12]
Mechanism of Action: Calcineurin Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes.[8][13]
-
Complex Formation: Inside the T-cell, this compound binds to the immunophilin cyclophilin A.[4][5]
-
Calcineurin Inhibition: The resulting this compound-cyclophilin A complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][5] This binding inhibits the phosphatase activity of calcineurin.[4]
-
NFAT Regulation: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13][14] By inhibiting calcineurin, this compound prevents this dephosphorylation.
-
Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[14] This blockage prevents NFAT from initiating the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[13][14]
-
Immunosuppression: The reduction in IL-2 and other cytokines leads to decreased T-cell activation, proliferation, and overall dampening of the T-cell-mediated immune response that drives inflammation in autoimmune diseases like lupus nephritis.[2][13]
Additionally, this compound has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its efficacy in reducing proteinuria in lupus nephritis.[2][14]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the calcineurin-NFAT signaling pathway.
Caption: this compound inhibits T-cell activation.
References
- 1. This compound: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | this compound | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 4. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. WO2024157132A1 - Process for the preparation of an intermediate useful for the synthesis of this compound - Google Patents [patents.google.com]
- 10. US20210388027A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 13. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Voclosporin's Binding Affinity to Calcineurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voclosporin is a next-generation calcineurin inhibitor (CNI) that demonstrates a superior binding affinity for calcineurin compared to legacy CNIs like cyclosporine A. This enhanced affinity is attributed to a structural modification at the amino acid-1 position, which optimizes its interaction with the calcineurin-cyclophilin complex. This heightened potency allows for effective immunosuppression at lower doses, potentially leading to a more favorable safety profile. This document provides an in-depth technical overview of this compound's binding affinity to calcineurin, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a structural analog of cyclosporine A, a well-established calcineurin inhibitor.[1][2] Its mechanism of action, like other CNIs, involves the suppression of the adaptive immune response by inhibiting the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2] The reduction in IL-2 production leads to decreased T-cell proliferation and activation, thereby dampening the immune response.
The key innovation in this compound's design is a modification at the amino acid 1 position, which results in a more potent and predictable inhibition of calcineurin.[1][5] This enhanced potency is a direct result of its improved binding affinity to the active site of calcineurin when complexed with its intracellular receptor, cyclophilin A.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for its target has been quantified through various in vitro assays. The following tables summarize the key quantitative data available, providing a comparative perspective with other calcineurin inhibitors where possible.
| Parameter | This compound | Cyclosporine A | Notes | References |
| Binding to Cyclophilin A (Kd) | 15 ± 4 nM | 36.8 nM | Dissociation constant (Kd) determined by fluorescence spectroscopy. A lower Kd indicates stronger binding. | [6],[7] |
| Immunosuppressive Potency (CE50) | 50 ng/mL | Not directly compared in the same study | Concentration for 50% of maximal effect in an immunosuppressive assay. | [8][9][10] |
| Calcineurin Activity Inhibition (CE50) | 122 ng/mL | Not directly compared in the same study | Concentration for 50% of maximal inhibition of calcineurin phosphatase activity. | [8] |
| Relative Potency | ~4-fold higher than Cyclosporine A | - | Based on in vitro calcineurin inhibition assays. | [10] |
Signaling Pathway and Experimental Workflow Visualizations
Calcineurin-NFAT Signaling Pathway
The following diagram illustrates the calcineurin-NFAT signaling pathway and the point of inhibition by the this compound-cyclophilin A complex.
Caption: Calcineurin-NFAT signaling pathway and this compound's point of inhibition.
Experimental Workflow for Calcineurin Activity Assay
The following diagram outlines the typical workflow for determining the inhibitory effect of this compound on calcineurin phosphatase activity.
Caption: Workflow for a colorimetric calcineurin phosphatase activity assay.
Detailed Experimental Protocols
Determination of this compound Binding to Cyclophilin A by Fluorescence Spectroscopy
This protocol is adapted from standard methods for measuring protein-ligand interactions.[6][7][11]
Objective: To determine the dissociation constant (Kd) of the this compound-cyclophilin A complex.
Materials:
-
Recombinant human cyclophilin A
-
This compound
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)
-
DMSO
-
Spectrofluorometer
-
Cuvette
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of cyclophilin A in the assay buffer to a final concentration of 200 nM.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation in cyclophilin A) and the emission wavelength to 340 nm.
-
Fill the cuvette with the cyclophilin A solution.
-
Record the initial fluorescence intensity.
-
-
Titration:
-
Add small aliquots of the this compound dilutions to the cuvette containing the cyclophilin A solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence intensity after each addition. The final DMSO concentration should be kept constant and low (e.g., <2%).
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Calcineurin Phosphatase Activity Assay (Colorimetric)
This protocol is based on commercially available kits and established methodologies for measuring calcineurin activity.[12][13][14][15][16]
Objective: To determine the IC50 value of this compound for the inhibition of calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer (containing CaCl2, MgCl2, and other components)
-
This compound
-
Malachite Green reagent (for phosphate detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the 2X calcineurin assay buffer containing calmodulin.
-
Reconstitute the RII phosphopeptide substrate with ultrapure water.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of calcineurin enzyme in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the assay buffer to all wells.
-
Add the this compound dilutions to the appropriate wells.
-
Add the calcineurin enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate released by the calcineurin activity to produce a color change.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all other readings.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the control (no this compound).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's enhanced binding affinity to calcineurin, a result of its unique chemical structure, translates to a more potent and predictable immunosuppressive effect compared to older calcineurin inhibitors. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this next-generation immunosuppressant. The improved pharmacodynamic profile of this compound holds significant promise for the treatment of autoimmune diseases, offering the potential for improved efficacy and a better-tolerated therapeutic option.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 4. This compound [drugcentral.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. abcam.com [abcam.com]
The Trans-Isomer of Voclosporin: A Pharmacological Deep Dive
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the voclosporin trans-isomer, the more potent and clinically relevant geometric isomer of this novel calcineurin inhibitor. This compound, approved as LUPKYNIS®, is a cornerstone in the treatment of lupus nephritis, offering a refined pharmacological profile compared to its predecessor, cyclosporine A. This document delves into its mechanism of action, comparative potency, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.
Executive Summary
This compound is a semi-synthetic analog of cyclosporine A, modified at the amino acid-1 position. This structural alteration results in two geometric isomers: a cis-isomer (Z-ISA247) and a trans-isomer (E-ISA247). Early development involved an isomeric mixture, but manufacturing processes were refined to produce the predominantly trans-isomer formulation (90-95%), which exhibits greater immunosuppressive activity.[1][2][3] The enhanced potency of the trans-isomer is attributed to its superior binding affinity to cyclophilin A, the initial step in forming the active drug-protein complex that inhibits calcineurin.[1][4] This guide summarizes the key quantitative data, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Mechanism of Action: Calcineurin Inhibition
The immunosuppressive effect of this compound is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] The trans-isomer of this compound first binds to an intracellular protein, cyclophilin A.[4] This this compound-cyclophilin A complex then binds to calcineurin, sterically blocking its phosphatase activity.[5]
Normally, upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[5] Dephosphorylated NFAT then translocates to the nucleus, where it upregulates the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][6] IL-2 is a potent T-cell growth factor, crucial for T-cell proliferation and the amplification of the immune response.
By inhibiting calcineurin, the this compound trans-isomer prevents NFAT dephosphorylation, halting its nuclear translocation and subsequent cytokine gene expression. This blockade of T-cell activation and proliferation is the foundation of its immunosuppressive effect.[5] A secondary, antiproteinuric mechanism involves the stabilization of podocyte actin cytoskeletons in the kidney, also through calcineurin inhibition.[5]
Quantitative Pharmacological Data
The superior potency of the this compound trans-isomer is supported by quantitative data. The approved drug product, LUPKYNIS®, contains 90-95% trans-isomer.[3] Animal studies have confirmed that the predominantly this compound trans-isomer formulation is more potent than a 50:50 mixture of its cis- and trans-isomers.[3]
Comparative Binding Affinity and Potency
The initial and critical step for calcineurin inhibition is the binding of this compound to cyclophilin A (CypA). Fluorescence spectroscopy has been used to determine the dissociation constants (Kd) for this interaction, demonstrating that the trans-isomer (E-ISA247) binds to CypA with approximately four-fold higher affinity than the cis-isomer (Z-ISA247).[1][4] This enhanced binding provides a molecular basis for the greater immunosuppressive efficacy of the trans-isomer.[4] While direct IC50 values for calcineurin inhibition by the purified isomers are not publicly available, in vitro studies on this compound (predominantly trans-isomer) show it to be at least five-fold more potent than cyclosporine A in inhibiting lymphocyte proliferation and cytokine production.[7]
Table 1: Comparative Binding Affinity of this compound Isomers to Cyclophilin A
| Isomer | Alias | Dissociation Constant (Kd) |
|---|---|---|
| trans-Voclosporin | E-ISA247 | 15 nM [1][4] |
| cis-Voclosporin | Z-ISA247 | 61 nM [1][4] |
| Cyclosporine A | CsA | 13 nM[4] |
Table 2: In Vitro Potency of this compound (Predominantly trans-isomer)
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Calcineurin Inhibition (Human Whole Blood) | IC50 | 120 ng/mL | [8] |
| Calcineurin Inhibition (Healthy Subjects) | CE50 | 78 ng/mL | [8] |
| Lymphocyte Proliferation (Non-human primates) | IC50 | >5-fold lower than Cyclosporine A | [7] |
| T-cell Cytokine Production (Non-human primates) | IC50 | >5-fold lower than Cyclosporine A |[7] |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound (predominantly trans-isomer) has been characterized in healthy subjects and patient populations. It exhibits a predictable pharmacokinetic-pharmacodynamic relationship, which allows for fixed dosing without the need for routine therapeutic drug monitoring.[6][9]
Table 3: Pharmacokinetic Parameters of this compound (trans-isomer)
| Parameter | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | 1.5 hours | On an empty stomach | [10] |
| Max. Concentration (Cmax) | ~955 ng/mL | [10] | |
| Area Under the Curve (AUC) | ~7693 ng·h/mL | [10] | |
| Apparent Volume of Distribution (Vd/F) | ~2,154 L | Distributes extensively into red blood cells | [10] |
| Plasma Protein Binding | ~97% | [8][10] | |
| Terminal Half-life (t1/2) | ~30 hours | Range: 24.9 to 36.5 hours | [3] |
| Apparent Clearance (CL/F) | 63.6 L/h | [10] | |
| Metabolism | Primarily by CYP3A4 | Major metabolite is ~8-fold less potent | [8][10] |
| Excretion | ~88% in feces, ~2% in urine | |[10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological properties of the this compound trans-isomer.
Isomer Separation and Quantification by HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying the trans- and cis-isomers of this compound from the crude product or formulated drug.[2][11][12]
Objective: To separate and quantify this compound trans-isomer, cis-isomer, and related substances.
Materials:
-
HPLC system with UV detector
-
Inertsil ODS-3 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
This compound reference standards (trans and cis)
-
Sample dissolved in a suitable diluent (e.g., Methanol)
Protocol:
-
System Preparation: Equilibrate the HPLC system with the mobile phase.
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[12] Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both trans- and cis-voclosporin in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a known concentration.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Identify the peaks for the trans- and cis-isomers based on their retention times, as determined from the standard injections. Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.
References
- 1. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 6. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 12. ijprajournal.com [ijprajournal.com]
Voclosporin's Effect on Podocyte Stabilization: A Technical Guide for Renal Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voclosporin, a novel calcinein inhibitor (CNI), has emerged as a promising therapeutic agent for proteinuric kidney diseases, most notably lupus nephritis. Its mechanism of action extends beyond immunosuppression to direct stabilization of podocytes, the specialized epithelial cells essential for the integrity of the glomerular filtration barrier. This technical guide provides an in-depth exploration of this compound's core effects on podocyte biology, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction: The Critical Role of Podocytes and the Impact of this compound
Podocytes are terminally differentiated cells with a complex cytoarchitecture, characterized by interdigitating foot processes that form the slit diaphragm. This structure is crucial for preventing proteinuria, the leakage of albumin and other proteins into the urine. In various renal diseases, including lupus nephritis, podocyte injury leads to foot process effacement, detachment, and apoptosis, resulting in a compromised filtration barrier and progressive kidney damage.
This compound exerts a dual mechanism of action: it suppresses the immune system by inhibiting T-cell activation and directly protects podocytes, thereby reducing proteinuria.[1][2] This direct effect on podocytes is a key differentiator from other immunosuppressive therapies and forms the central focus of this guide.
Mechanism of Action: Stabilizing the Podocyte Actin Cytoskeleton
This compound's primary mode of action in podocytes is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3]
Signaling Pathway of this compound-Mediated Podocyte Stabilization
Caption: this compound inhibits calcineurin, preventing synaptopodin dephosphorylation and subsequent degradation, which stabilizes the podocyte actin cytoskeleton.
By forming a complex with cyclophilin A, this compound potently inhibits calcineurin's phosphatase activity.[4] One of the key substrates of calcineurin in podocytes is synaptopodin, an actin-associated protein crucial for maintaining the structure of the foot processes.[3]
Under pathogenic conditions, activated calcineurin dephosphorylates synaptopodin. This dephosphorylation marks synaptopodin for degradation by the protease cathepsin L.[5] The loss of synaptopodin leads to disorganization of the actin cytoskeleton, foot process effacement, and proteinuria.
This compound's inhibition of calcineurin prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is protected from degradation and continues to stabilize the actin cytoskeleton, thereby preserving the integrity of the podocyte foot processes and the glomerular filtration barrier.[4][5]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in stabilizing podocytes has been demonstrated in both preclinical models and clinical trials.
Preclinical Data: Streptozotocin-Induced Diabetic Nephropathy Rat Model
A study utilizing a streptozotocin-induced diabetic nephropathy rat model provided key quantitative insights into this compound's effects on podocyte-related markers.[1]
| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (5.0 mg/kg) |
| Renal Cortical Calcineurin Expression (fold change vs. Normal) | 1.0 | 3.5 | 1.75 |
| Glomerular WT-1 Expression (marker of podocyte number) | Baseline | Decreased | Fall in expression blocked |
| Glomerular Synaptopodin Expression | Baseline | Decreased | Fall in expression blocked |
Data summarized from a preclinical study in a rat model of diabetic nephropathy.[1]
These findings demonstrate that this compound treatment significantly reduces the diabetes-induced upregulation of calcineurin and prevents the loss of podocyte number (as indicated by WT-1 expression) and the key stabilizing protein, synaptopodin.[1]
Clinical Data: The AURORA Clinical Trial Program
The AURORA Phase 3 clinical trial and its extension study (AURORA 2) evaluated the efficacy and safety of this compound in patients with lupus nephritis. A sub-study of these trials included repeat kidney biopsies to assess histological changes.[6][7]
| Histological Parameter | This compound + MMF + Steroids | Placebo + MMF + Steroids |
| Change in Activity Score (Baseline to ~18 months) | Improved | Improved |
| Change in Chronicity Index (Baseline to ~18 months) | Stable | Stable |
| Complete Renal Response (CRR) at 1 Year (AURORA 1) | 41% | 23% |
| Urine Protein-to-Creatinine Ratio (UPCR) ≤ 0.5 mg/mg at 1 Year | Significantly Higher | Significantly Lower |
Data from the AURORA 1 and AURORA 2 kidney biopsy sub-study.[6][7]
The biopsy sub-study, although based on a small number of patients, showed that treatment with this compound was not associated with chronic kidney injury and resulted in improved histologic activity scores, comparable to the standard of care alone.[6] The overall clinical trial data demonstrated a significantly higher complete renal response rate and a more rapid and sustained reduction in proteinuria in patients treated with this compound, further supporting its podocyte-protective effects.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in renal research investigating the effects of calcineurin inhibitors on podocyte stabilization.
Immunofluorescence Staining for Podocyte-Specific Proteins (Synaptopodin and Nephrin)
Experimental Workflow for Immunofluorescence Staining
Caption: A stepwise workflow for immunofluorescence staining to visualize podocyte proteins.
Protocol:
-
Tissue Preparation:
-
For frozen sections, embed kidney tissue in optimal cutting temperature (OCT) compound and freeze. Cut 4-5 µm sections using a cryostat.
-
For cultured podocytes, grow cells on glass coverslips to the desired confluency.
-
-
Fixation:
-
Fix tissue sections or cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-synaptopodin, mouse anti-nephrin) in blocking buffer according to the manufacturer's instructions.
-
Incubate sections/cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) in blocking buffer.
-
Incubate sections/cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS for 5 minutes each.
-
Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal microscope.
-
Western Blotting for Quantification of Podocyte Proteins
Protocol:
-
Protein Extraction:
-
Homogenize kidney cortical tissue or lyse cultured podocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-synaptopodin, anti-nephrin, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Podocytes
Protocol:
-
Tissue Fixation:
-
Immediately fix small pieces of kidney cortex (approx. 1 mm³) in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 2 hours at 4°C.
-
-
Post-fixation and Staining:
-
Rinse the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.
-
Stain en bloc with uranyl acetate to enhance contrast.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Infiltrate and embed the tissue in an epoxy resin.
-
-
Sectioning:
-
Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify glomeruli.
-
Cut ultrathin sections (60-90 nm) from selected areas using an ultramicrotome.
-
-
Imaging:
-
Mount the ultrathin sections on copper grids.
-
Stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to assess podocyte foot process effacement and other ultrastructural changes.
-
Conclusion and Future Directions
This compound's dual mechanism of action, combining immunosuppression with direct podocyte stabilization, represents a significant advancement in the treatment of proteinuric kidney diseases. The data presented in this guide underscore its ability to preserve the integrity of the glomerular filtration barrier by preventing the degradation of key structural proteins within podocytes.
Future research should focus on further elucidating the downstream signaling pathways affected by synaptopodin stabilization and exploring the long-term impact of this compound on podocyte health and kidney function. The development of more specific and sensitive biomarkers of podocyte injury will also be crucial for monitoring treatment response and optimizing therapeutic strategies. The experimental protocols detailed herein provide a robust framework for conducting such investigations and advancing our understanding of this promising therapeutic agent.
References
- 1. ETD | Efficacy of this compound in Maintaining Podocyte Function and Viability in a Rat Streptozotocin Model of Diabetic Nephropathy | ID: h128ng27g | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing preparation of renal biopsy specimens for TEM: a time-efficient approach to rapid diagnosis of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurinia Pharmaceuticals Announces Kidney Biopsies Sub-study Data from the LUPKYNIS® (this compound) AURORA 2 Clinical Trial Presented at Congress of Clinical Rheumatology East Conference | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]
- 7. Effect of Long-Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Voclosporin in Inhibiting Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which voclosporin, a novel calcineurin inhibitor, exerts its immunosuppressive effects through the inhibition of cytokine production. This document details the core signaling pathways involved, presents available data on its inhibitory effects, and outlines key experimental protocols for assessing its activity.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
This compound is a structural analogue of cyclosporine A with a modification at the amino acid-1 position, which enhances its pharmacological properties.[1][2] Its primary mechanism of action involves the suppression of T-cell activation and subsequent cytokine production by inhibiting the calcineurin-NFAT signaling pathway.[2][3][4]
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[2][5] this compound first binds to an intracellular immunophilin called cyclophilin A.[4][5] The resulting this compound-cyclophilin A complex then binds to calcineurin, inhibiting its phosphatase activity.[4][5]
This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] In its phosphorylated state, NFAT resides in the cytoplasm. Calcineurin-mediated dephosphorylation is essential for its translocation into the nucleus. By blocking this step, this compound ensures NFAT remains in the cytoplasm, thereby preventing it from activating the transcription of genes encoding a variety of pro-inflammatory and immunomodulatory cytokines.[2][5]
Quantitative Analysis of Cytokine Inhibition
This compound has been demonstrated to be a potent inhibitor of T-cell cytokine production.[3][6][7] In vitro studies have shown that this compound effectively reduces the secretion of multiple Th1, Th2, and Th17 cytokines.[3] While it is established that this compound is more potent than its predecessor, cyclosporine, with some reports suggesting at least five-fold lower IC50 values for T-cell cytokine production, specific IC50 values for individual cytokines are not consistently reported in publicly available literature.[6]
The table below summarizes the qualitative and available quantitative findings on this compound's inhibitory effects on key cytokines.
| Cytokine | Cell Type | Method | Result | Reference |
| IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-9, IL-13, IL-17A, IL-17F, IL-10, IL-22 | Human CD4+ T lymphocytes | Multiplex immunoassay & qPCR | Markedly reduced secretion and transcription | [7] |
| Th1, Th2, and Th17 cytokines | Purified human T cells | Cytokine testing services | Dose-dependent reduction in secretion (0.1 to 100 nM) | [3] |
| IL-17 | Purified human T cells | Cytokine testing services | Reduced up to 20.5-fold at 100 nM | [8] |
| IL-23 | Purified human T cells | Cytokine testing services | Completely inhibited at 100 nM | [8] |
| T-cell cytokines | Not specified | In vitro assays | At least five-fold lower IC50 values than cyclosporine | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's effect on cytokine production.
In Vitro T-Cell Stimulation and Cytokine Production Assay
This protocol is designed to assess the in vitro efficacy of this compound in inhibiting cytokine production from stimulated human T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell purification kit (e.g., Pan T-Cell Isolation Kit)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Anti-human CD3 and anti-human CD28 antibodies
-
96-well cell culture plates
-
Cytokine quantification assay kits (e.g., ELISA or multiplex bead-based immunoassay)
Procedure:
-
Isolation of T-Cells:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions. This minimizes non-specific T-cell activation.
-
-
Cell Culture and this compound Treatment:
-
Resuspend the purified T-cells in complete RPMI-1640 medium.
-
Plate the T-cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add this compound to the wells at a range of concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response curve. Include a vehicle control (solvent only).
-
-
T-Cell Stimulation:
-
Add anti-human CD3 and anti-human CD28 antibodies to the wells at pre-optimized concentrations to stimulate T-cell activation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentrations of desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using ELISA or a multiplex bead-based immunoassay, following the manufacturer's protocols.
-
NFAT Nuclear Translocation Assay
This assay directly assesses the ability of this compound to prevent the nuclear translocation of NFAT, a key step in its mechanism of action.
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
This compound
-
PMA (phorbol 12-myristate 13-acetate) and ionomycin (for T-cell stimulation)
-
Nuclear and cytoplasmic extraction kit
-
Western blotting reagents (primary antibody against NFAT, secondary HRP-conjugated antibody, chemiluminescence substrate)
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment and Stimulation:
-
Culture Jurkat T-cells in appropriate media.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with PMA and ionomycin to induce NFAT activation and nuclear translocation.
-
-
Cell Fractionation:
-
Following stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This will separate the nuclear proteins from the cytoplasmic proteins.
-
-
Western Blotting:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for NFAT.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Compare the intensity of the NFAT band in the nuclear fractions of this compound-treated cells to that of the stimulated, untreated control cells. A decrease in the nuclear NFAT signal in the presence of this compound indicates inhibition of nuclear translocation.
-
Conclusion
This compound effectively inhibits the production of a broad range of T-cell-derived cytokines by targeting the calcineurin-NFAT signaling pathway. Its enhanced potency allows for effective immunosuppression, which is fundamental to its therapeutic role in autoimmune diseases such as lupus nephritis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other immunomodulatory compounds. Further research to delineate precise IC50 values for specific cytokines will be valuable in refining our understanding of its immunopharmacological profile.
References
- 1. LX211 (this compound) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Investigating the Antiviral Effects of Voclosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A, engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune condition, a growing body of preclinical and clinical evidence suggests that this compound possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide provides an in-depth overview of the current research into the antiviral effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining the experimental protocols used in this research.
Core Mechanism of Action: Calcineurin and Cyclophilin Inhibition
This compound's primary mechanism of action is the inhibition of calcineurin, a calcium-dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an intracellular protein called cyclophilin A, this compound binds to and inhibits calcineurin.[2] This action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby dampening the T-cell-mediated immune response.[1][4]
The antiviral activity of this compound and other cyclophilin-binding CNIs is believed to stem from this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting cyclophilin, this compound is thought to interfere with a critical host-virus interaction necessary for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus, which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]
Preclinical Evidence: In Vitro Antiviral Activity
In vitro studies have been crucial in establishing the direct antiviral potential of this compound against SARS-CoV-2. These experiments consistently show that this compound inhibits viral replication more potently than other calcineurin inhibitors.
Quantitative Data Summary: In Vitro Studies
| Compound | Comparison | Finding | Cell Line | Reference |
| This compound | vs. Tacrolimus | Inhibited SARS-CoV-2 replication at an 8-fold lower concentration. | Not Specified | [5] |
| This compound | vs. Cyclosporine A | ~10-fold more potent antiviral effect against SARS-CoV-2. | Not Specified | [2] |
| This compound | vs. Norovirus | 3 to 4-fold more potent activity than Cyclosporine A. | Not Specified | [2] |
| This compound | vs. CsA & Tacrolimus | >1.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |
| Cyclosporine A | vs. VCS & Tacrolimus | ~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |
| Tacrolimus | vs. VCS & CsA | ~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |
Experimental Protocols: In Vitro Assays
1. Viral Progeny Yield Reduction Assay in Calu-3 Cells [6]
-
Objective: To quantify the effect of pure compounds of this compound (VCS), Cyclosporine A (CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.
-
Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory virus infection.
-
Methodology:
-
Labware: To circumvent issues with the compound binding to plastic, all experiments were conducted using glass labware.[6][7]
-
Cell Culture: Calu-3 cells were cultured in glass containers until confluent.
-
Treatment: Cells were pre-incubated with specified concentrations of pure this compound, CsA, Tacrolimus, or Remdesivir (as a positive control).
-
Infection: Following pre-incubation, cells were infected with SARS-CoV-2.
-
Incubation: The infected cells were incubated for 24 hours in a medium containing the respective drug.
-
Quantification: Supernatants were collected, and the amount of infectious viral progeny was quantified using a plaque assay on Vero E6 cells.
-
Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds to assess cell viability and ensure the observed antiviral effect was not due to toxicity.[6]
-
2. Cytopathic Effect (CPE) Reduction Assay [7][8]
-
Objective: To determine the concentration at which pharmaceutical formulations of immunosuppressive drugs inhibit the virus-induced killing of cells.
-
Cell Line: Vero E6 cells.
-
Methodology:
-
Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g., this compound capsules, placebo capsules) were prepared.
-
Cell Treatment: Vero E6 cells were pre-incubated with the drug dilutions.
-
Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium containing the drug.
-
Incubation: The plates were incubated for 3 days.
-
Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then calculated.
-
Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50% cytotoxic concentration (CC50).[8]
-
Clinical Evidence: this compound in Immunocompromised Patients
The antiviral potential of this compound has been investigated in immunocompromised patient populations, who are at high risk for severe and prolonged viral infections.
The VOCOVID Trial in Kidney Transplant Recipients (KTRs)
The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of this compound in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]
| Metric | This compound Group | Tacrolimus Group | P-value | Reference |
| Median Time to Viral Clearance | 12 days (IQR 8–28) | 12 days (IQR 4–16) | Not Significant | [2][9] |
| Viral Load Drop (ΔCt) | 7.7 (3.4–10.7) | 2.7 (2.0-4.3) | 0.035 | [2][9] |
Note: The significant drop in viral load for the this compound group was observed when trough concentrations were on target (30-60 ng/ml).[2][10]
-
Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]
-
Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive for SARS-CoV-2 with mild to moderate symptoms.[2]
-
Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen or switch to this compound. The treatment duration was 56 days.[2][5]
-
Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]
-
Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety, and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels with viral load changes.[2][5]
Post Hoc Analysis of Lupus Nephritis (LN) Patients
Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19 pandemic.[2]
| Metric | This compound Group (n=116) | Placebo Group (n=100) | Relative Risk (95% CI) | Reference |
| SARS-CoV-2 Infection Rate | 6% (7 patients) | 12% (12 patients) | 1.4 (0.97–2.06) | [2][9] |
| Death from Severe COVID-19 | 0% (0 patients) | 3% (3 patients) | 2.2 (1.90–2.54) | [2][9] |
-
Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical trial.[2][9]
-
Participants: 216 patients with active lupus nephritis receiving standard-of-care immunosuppression (mycophenolate mofetil and corticosteroids).[2]
-
Intervention: Patients were randomly assigned to receive either add-on this compound or a placebo.[2]
-
Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including mortality, were retrospectively compared between the two treatment arms.[2]
Conclusion
The available evidence indicates that this compound exhibits a significant antiviral effect, particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating potent inhibition of viral replication and clinical data suggesting a beneficial role in immunocompromised patients.[2][6] Preclinical studies show this compound is a more potent inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical setting with kidney transplant recipients, on-target levels of this compound were associated with a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9] Furthermore, in a cohort of lupus nephritis patients, those receiving this compound had a lower incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral replication, provides a strong rationale for these findings. These results warrant further investigation to fully establish the clinical utility of this compound as a therapeutic agent that provides both immunosuppression and antiviral protection.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. The Cyclophilin-Dependent Calcineurin Inhibitor this compound Inhibits SARS-CoV-2 Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | The Cyclophilin-Dependent Calcineurin Inhibitor this compound Inhibits SARS-CoV-2 Replication in Cell Culture [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Core Interaction: A Technical Guide to Voclosporin and Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interaction between voclosporin, a novel calcineurin inhibitor, and its intracellular receptor, cyclophilin A (CypA). Understanding this primary binding event is fundamental to comprehending this compound's mechanism of action and its downstream immunosuppressive effects. This document summarizes key quantitative data, details the experimental protocols used to derive this data, and visualizes the critical signaling pathways involved.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound to cyclophilin A is a critical determinant of its potency as a calcineurin inhibitor. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger binding interaction. This compound, also known as E-ISA247, demonstrates a high affinity for cyclophilin A, comparable to that of cyclosporin A (CsA).[1] The binding affinities of this compound and related compounds to cyclophilin A have been determined using fluorescence spectroscopy.[1]
| Compound | Dissociation Constant (Kd) [nM] |
| This compound (E-ISA247) | 15 ± 4 |
| Z-ISA247 (stereoisomer) | 61 ± 9 |
| Cyclosporin A (CsA) | 13 ± 4 |
Table 1: Binding affinities of this compound and related compounds to Cyclophilin A. Data sourced from Gallay et al. (2011).[1]
The data clearly indicates that this compound binds to cyclophilin A with high affinity, nearly identical to that of cyclosporine A.[1] Its stereoisomer, Z-ISA247, exhibits a significantly weaker interaction, with a fourfold higher dissociation constant.[1] This difference in binding affinity is attributed to superior van der Waals contacts between this compound's unique side chain and cyclophilin A.[1][2]
Experimental Protocol: Fluorescence Titration Assay
The binding affinities presented above were determined using a fluorescence titration assay. This method leverages the intrinsic fluorescence of cyclophilin A, which changes upon ligand binding.
2.1. Protein Production and Purification:
-
The gene for human cyclophilin A was inserted into a pET21a plasmid and overexpressed in Escherichia coli BL21 (DE3) cells.[1]
-
A 20-liter culture was grown in Luria-Bertani (LB) medium at 303 K.[1]
-
Protein expression was induced at an optical density at 600 nm of 0.6 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]
-
Cells were harvested after 6 hours.[1]
-
The biomass was resuspended in a lysis buffer containing 50 mM MES pH 6.5, 10% saccharose, 5% glycerol, 10 mM MgCl₂, 5 mM TCEP, 0.02% NaN₃, DNase I, and a protease-inhibitor cocktail.[1]
2.2. Fluorescence Measurements:
-
Fluorescence measurements were performed on an SLM-Aminco 8100 double-grating spectrofluorometer.[1]
-
The intrinsic fluorescence of cyclophilin A's single tryptophan residue was excited at a wavelength of 280 nm, and the emission was detected at 340 nm.[1]
-
The equilibrium dissociation constant (Kd) was determined by titrating a 200 nM solution of cyclophilin A in 10 mM HEPES pH 7.4, 150 mM NaCl with aliquots of this compound, Z-ISA247, or CsA dissolved in DMSO.[1]
-
The final DMSO concentration was kept constant at 1.7%.[1]
-
The resulting fluorescence intensities were measured after each addition and the data was fitted to a sigmoidal curve to determine the Kd.[1][3]
Mechanism of Action: The Signaling Pathway
The interaction between this compound and cyclophilin A is the initiating step in a signaling cascade that ultimately leads to immunosuppression. This is achieved through the inhibition of calcineurin, a calcium-dependent phosphatase.[1][4]
-
Complex Formation: this compound, a cyclic undecapeptide, readily enters T-lymphocytes and binds to its cytosolic receptor, cyclophilin A, forming a stable heterodimeric complex.[4][5]
-
Calcineurin Inhibition: The this compound-cyclophilin A complex then binds to and inhibits the enzymatic activity of calcineurin.[1][4] The structural modification at the amino acid-1 position of this compound is thought to alter the binding interface with calcineurin, leading to potent inhibition.[4][6]
-
NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[4][7] By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NFAT.[4][8]
-
Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]
-
Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to activate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][9]
-
Immunosuppression: The blockage of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in the desired immunosuppressive effect.[5][9]
Conclusion
The high-affinity interaction between this compound and cyclophilin A is the cornerstone of its mechanism of action. This binding event initiates a cascade that leads to potent and specific inhibition of calcineurin, ultimately resulting in the suppression of T-cell mediated immune responses. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of immunosuppressive therapies.
References
- 1. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral this compound: novel calcineurin inhibitor for treatment of noninfectious uveitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Voclosporin in In Vitro Lymphocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor that demonstrates potent immunosuppressive activity.[1] As an analogue of cyclosporine, this compound inhibits T-cell activation and proliferation by blocking the calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NFAT).[2] This prevents NFAT translocation to the nucleus, thereby inhibiting the transcription of early inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation.[3][4] In vitro studies have indicated that this compound is a more potent inhibitor of lymphocyte proliferation than older calcineurin inhibitors like cyclosporine.[3][5]
These application notes provide detailed protocols for utilizing this compound in common in vitro lymphocyte proliferation assays, a critical tool for studying immune responses and the efficacy of immunosuppressive agents. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effect through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, a key transcription factor.[6] Dephosphorylated NFAT translocates into the nucleus and induces the transcription of genes encoding various cytokines, most notably IL-2. IL-2 is a potent T-cell growth factor that drives clonal expansion and differentiation of T-cells. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation, leading to a downstream reduction in IL-2 production and consequently, a suppression of T-cell proliferation and activation.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and cyclosporine in in vitro lymphocyte proliferation assays. This data is crucial for designing dose-response experiments and for comparing the potency of different calcineurin inhibitors.
| Parameter | This compound | Cyclosporine | Reference |
| Potency vs. Cyclosporine | ≥ 5-fold lower IC50 | - | [5] |
| CE50 (Immunosuppressive Effect) | 50 ng/mL | - | [7][8] |
| Typical In Vitro Concentration Range | 1 - 100 ng/mL | 5 - 500 ng/mL | Derived from CE50 and potency data |
| IC50 (T-cell proliferation without CD28 costimulation) | Not explicitly reported | 0.2 - 0.6 ng/mL | [9] |
Note: The IC50 for this compound can be estimated to be at least five times lower than that of cyclosporine. The provided in vitro concentration range for this compound is a suggested starting point for dose-response studies.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol details a common method for assessing T-cell proliferation by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).[10][11]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C in the dark.
-
Stop the labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 1 to 100 ng/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include unstimulated (no anti-CD3/CD28) and vehicle-treated stimulated controls.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the progressive halving of CFSE fluorescence, which indicates cell division.
-
Protocol 2: Mixed Lymphocyte Reaction (MLR)
The MLR is a classical assay to assess the allo-reactivity of T-cells, mimicking the initial stages of graft rejection.[12][13]
Materials:
-
PBMCs from two different healthy, unrelated donors (responder and stimulator)
-
Mitomycin C or irradiation source
-
RPMI-1640 medium (as described in Protocol 1)
-
This compound (stock solution in DMSO)
-
96-well round-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare Stimulator Cells:
-
Isolate PBMCs from the stimulator donor.
-
To prevent proliferation, treat the stimulator cells with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy).
-
Wash the treated cells three times with complete RPMI-1640 medium.
-
-
Prepare Responder Cells: Isolate PBMCs from the responder donor.
-
Set up the MLR:
-
Resuspend responder cells at 2 x 10^6 cells/mL and stimulator cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound.
-
In a 96-well round-bottom plate, add:
-
50 µL of responder cells (1 x 10^5 cells).
-
50 µL of stimulator cells (1 x 10^5 cells).
-
100 µL of this compound dilutions or vehicle control.
-
-
Include controls: responder cells alone, stimulator cells alone, and an untreated MLR (responder + stimulator).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Measure Proliferation:
-
On day 5, add 1 µCi of [³H]-Thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
-
Data Analysis and Interpretation
For both protocols, the inhibitory effect of this compound on lymphocyte proliferation should be expressed as a percentage of the maximal proliferation observed in the vehicle-treated control. An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be calculated by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
These protocols provide a framework for the in vitro assessment of this compound's effect on lymphocyte proliferation. Due to its high potency, careful dose-response studies are recommended to accurately determine its inhibitory capacity in different assay systems. The provided information and methodologies will aid researchers in further characterizing the immunosuppressive properties of this compound and its potential applications in various immunological contexts.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester | Springer Nature Experiments [experiments.springernature.com]
- 12. Suppression of in vitro lymphocyte reactivity by cyclosporin A: existence of a population of drug-resistant cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Establishing Voclosporin Treatment Protocols in Preclinical Lupus Nephritis Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor (CNI) that has demonstrated significant efficacy in the treatment of lupus nephritis (LN) in clinical trials.[1] As a structural analogue of cyclosporine A, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, potentially offering a better safety margin.[2] Its mechanism of action involves the inhibition of calcineurin, which in turn blocks the activation of T-cells and the production of inflammatory cytokines, key drivers in the pathogenesis of LN.[3] Furthermore, this compound has been shown to stabilize podocytes, the specialized cells in the kidney that are crucial for filtration, thereby reducing proteinuria.[4]
While clinical data on this compound is robust, there is a notable absence of publicly available preclinical studies specifically evaluating its efficacy in animal models of lupus nephritis.[5][6] This document aims to bridge that gap by providing a proposed framework for establishing this compound treatment protocols in preclinical LN studies. The methodologies outlined below are synthesized from this compound's known mechanism of action, data from its pivotal clinical trials (AURA-LV and AURORA-1), and established protocols for common murine models of spontaneous lupus nephritis.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2][3] The inhibition of IL-2 production leads to reduced T-cell proliferation and a dampening of the autoimmune response that drives lupus nephritis.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. A randomized, controlled double-blind study comparing the efficacy and safety of dose-ranging this compound with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Voclosporin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor indicated for the treatment of active lupus nephritis (LN), a serious complication of systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the inhibition of calcineurin, which leads to a reduction in T-cell activation and the production of inflammatory cytokines like IL-2.[3][4] Additionally, this compound has been shown to stabilize podocytes, the specialized cells in the kidney that are crucial for filtration, thereby reducing proteinuria.[3] This dual action makes this compound an effective therapeutic agent for LN.
These application notes provide an overview of various in vivo imaging techniques that can be utilized to non-invasively assess the efficacy of this compound in preclinical and clinical research settings. Detailed protocols for key imaging modalities are also provided to facilitate the implementation of these techniques in your research.
This compound's Mechanism of Action
This compound exerts its immunosuppressive effects by binding to cyclophilin A, forming a complex that in turn binds to and inhibits calcineurin.[2] Calcineurin is a calcium-dependent phosphatase that, upon activation, dephosphorylates the nuclear factor of activated T-cells (NFAT).[3] Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is critical for T-cell proliferation and activation.[3] By inhibiting calcineurin, this compound effectively blocks this signaling cascade, leading to a reduction in the autoimmune response that drives the pathogenesis of lupus nephritis.[3][4]
Quantitative Efficacy Data from Clinical Trials
This compound has demonstrated significant efficacy in phase II and phase III clinical trials for lupus nephritis. The primary endpoint in these studies was typically the complete renal response (CRR), a composite measure including a reduction in the urine protein-to-creatinine ratio (UPCR) and stabilization of renal function (eGFR).[5][6]
Table 1: Complete Renal Response (CRR) in this compound Clinical Trials
| Clinical Trial | This compound + Standard of Care | Placebo + Standard of Care | Odds Ratio (95% CI) | P-value | Reference |
| AURORA 1 (Phase 3) | 41% (73/179) | 23% (40/178) | 2.65 (1.64-4.27) | <0.0001 | [6] |
| AURA-LV (Phase 2b) | 49% (low-dose this compound) | 24% | - | <0.001 | [7][8] |
| Pooled Analysis (AURORA 1 & AURA-LV) | 43.7% (117/268) | 23.3% (62/266) | 2.76 (1.88-4.05) | <0.0001 | [9] |
Table 2: Key Secondary Endpoints from the AURORA 1 Trial
| Endpoint | This compound + Standard of Care | Placebo + Standard of Care | Odds Ratio (95% CI) | P-value | Reference |
| Complete Renal Response at 24 Weeks | 32.4% | 20.2% | 2.23 (1.34-3.72) | - | [5] |
| Partial Renal Response at 24 Weeks | 70.4% | 56.2% | 2.02 (1.25-3.26) | - | [5] |
| Partial Renal Response at 52 Weeks | 69.8% | 57.9% | 1.95 (1.21-3.15) | - | [5] |
In Vivo Imaging Techniques and Protocols
While clinical trials have relied on functional readouts like UPCR and eGFR, in vivo imaging offers a powerful, non-invasive approach to visualize and quantify the structural and functional changes in the kidneys in response to this compound treatment.
Magnetic Resonance Imaging (MRI)
MRI provides excellent soft-tissue contrast without the use of ionizing radiation, making it a valuable tool for assessing kidney structure and function.[10] Several advanced MRI techniques can be applied to monitor the efficacy of this compound.
-
Blood Oxygenation Level-Dependent (BOLD) MRI: This technique assesses tissue oxygenation. In LN, inflammation can lead to hypoxia, which can be monitored with BOLD MRI.[10]
-
Arterial Spin Labeling (ASL): ASL is a non-contrast method to measure renal perfusion (blood flow).[10][11] Improved perfusion would be an indicator of reduced inflammation and improved kidney function.
-
Diffusion-Weighted Imaging (DWI) and Diffusion Tensor Imaging (DTI): These techniques measure the diffusion of water molecules in tissue, providing insights into cellularity and microstructural integrity.[10][11][12] A reduction in restricted diffusion could indicate a decrease in inflammatory cell infiltration and edema.
-
Dynamic Contrast-Enhanced (DCE) MRI: Following the administration of a contrast agent, DCE-MRI can provide quantitative information on renal perfusion and filtration.[13][14]
Protocol: Multi-parametric MRI of the Kidneys
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the MRI scanner. Monitor respiration and body temperature throughout the experiment.
-
Image Acquisition:
-
Acquire anatomical T2-weighted images to localize the kidneys.
-
Perform BOLD MRI using a multi-gradient echo sequence to generate T2* maps.
-
Acquire ASL data to measure renal perfusion.
-
Perform DWI with multiple b-values to calculate the Apparent Diffusion Coefficient (ADC).
-
Acquire DTI data to assess tissue microstructure and calculate Fractional Anisotropy (FA).
-
-
Image Analysis:
-
Manually or semi-automatically draw regions of interest (ROIs) on the renal cortex and medulla on the anatomical images.
-
Co-register the functional maps (T2*, perfusion, ADC, FA) to the anatomical images.
-
Calculate the mean values for each parameter within the cortical and medullary ROIs.
-
-
Data Interpretation: Compare the quantitative MRI parameters between this compound-treated and control groups. A significant improvement in these parameters in the treated group would indicate therapeutic efficacy.
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging technique that can visualize and quantify metabolic processes and inflammation.[15][16]
-
¹⁸F-FDG PET: 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a glucose analog that is taken up by metabolically active cells, including inflammatory cells.[16] Increased ¹⁸F-FDG uptake in the kidneys is a marker of active inflammation in LN. A reduction in this uptake following this compound treatment would indicate a positive therapeutic response.
-
Fibroblast Activation Protein (FAP) PET: Tracers targeting FAP, such as ⁶⁸Ga-FAPI, can be used to image fibrosis, a key component of chronic kidney damage in LN.[17]
Protocol: ¹⁸F-FDG PET/CT for Renal Inflammation
-
Animal Preparation: Fast the animal for 6-8 hours to reduce background glucose levels. Anesthetize the animal and maintain its body temperature.
-
Radiotracer Injection: Inject a dose of ¹⁸F-FDG (typically 5-10 MBq for a mouse) intravenously.
-
Uptake Period: Allow the radiotracer to distribute for 60 minutes.
-
Image Acquisition: Perform a whole-body PET/CT scan. The CT scan provides anatomical localization.
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw ROIs over the kidneys on the co-registered PET/CT images.
-
Calculate the Standardized Uptake Value (SUV) for the kidneys.
-
-
Data Interpretation: A statistically significant decrease in the mean SUV in the kidneys of the this compound-treated group compared to the control group would suggest a reduction in inflammation.
Intravital Microscopy (IVM)
IVM allows for the real-time visualization of cellular processes within the kidney of a living animal.[18] This technique is particularly useful for studying the dynamic effects of this compound on immune cell trafficking and behavior.
-
Leukocyte Trafficking: Fluorescently labeled antibodies against immune cell markers (e.g., Ly6G for neutrophils) can be used to visualize their infiltration into the glomeruli and interstitium.[19]
-
Vascular Permeability: Intravenously injected fluorescent dextrans can be used to assess changes in vascular leakage, a hallmark of inflammation.
Protocol: Intravital Microscopy of the Kidney
-
Animal Preparation: Anesthetize the animal and perform a surgical procedure to expose the kidney. Place the animal on a specialized microscope stage that minimizes motion artifacts.[18]
-
Fluorescent Labeling: Inject fluorescently labeled antibodies or dextrans intravenously.
-
Image Acquisition: Use a multiphoton or confocal microscope to acquire time-lapse images of the kidney cortex.
-
Image Analysis:
-
Quantify the number of infiltrating immune cells in the glomeruli and peritubular capillaries.
-
Measure the extravasation of fluorescent dextrans to assess vascular permeability.
-
-
Data Interpretation: A reduction in immune cell infiltration and vascular leakage in this compound-treated animals would provide direct visual evidence of its anti-inflammatory effects.
Optical Coherence Tomography (OCT)
OCT is a non-invasive, high-resolution imaging modality that can provide cross-sectional images of tissue morphology, similar to ultrasound but with much higher resolution.[20][21] In the context of LN, OCT can be used to visualize microstructural changes in the kidney cortex.[20][22]
-
Glomerular and Tubular Morphology: OCT can be used to assess the size and structure of glomeruli and renal tubules.[21] Changes in these structures due to inflammation and fibrosis can be monitored.
Protocol: OCT of the Kidney
-
Animal Preparation: Anesthetize the animal and surgically expose the kidney.
-
Image Acquisition: Place the OCT probe directly on the surface of the kidney and acquire 2D or 3D images of the cortex.
-
Image Analysis:
-
Segment and quantify the dimensions of glomeruli and tubules.
-
Assess tissue scattering properties, which can be altered by inflammation and fibrosis.
-
-
Data Interpretation: Preservation of normal glomerular and tubular morphology in the this compound-treated group compared to the control group would indicate a protective effect of the drug.
Conclusion
The use of advanced in vivo imaging techniques provides a powerful and multifaceted approach to evaluating the efficacy of this compound in the treatment of lupus nephritis. By combining traditional functional readouts with non-invasive imaging biomarkers of inflammation, perfusion, and microstructural integrity, researchers can gain a more comprehensive understanding of this compound's therapeutic effects and accelerate the development of improved treatments for this debilitating disease.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for Lupus Nephritis — NephJC [nephjc.com]
- 6. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotuesdays.com [biotuesdays.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Non-invasive imaging to monitor lupus nephritis and neuropsychiatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Clinical study on the use of advanced magnetic resonance imaging in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Multi-Modality Imaging Approach to Evaluate Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 14. The Dynamic Contrast Enhanced MRI study of lupus nephritis | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 15. longdom.org [longdom.org]
- 16. Positron emission tomography and single photon emission computed tomography imaging of tertiary lymphoid structures during the development of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. High Resolution Intravital Imaging of the Renal Immune Response to Injury and Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fully automated analysis of OCT imaging of human kidneys for prediction of post-transplant function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Three-dimensional high-resolution optical coherence tomography (OCT) imaging of human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Optical Coherence Tomography (OCT) Imaging of Transplant Kidney: Feasibility Studies [opg.optica.org]
Application Notes and Protocols: Biomarker Assays to Measure the Immunosuppressive Effect of Voclosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel, potent calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN), a serious complication of systemic lupus erythematosus (SLE).[1] As a structural analog of cyclosporine A, this compound exerts its immunosuppressive effect by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[2][3][4] This inhibition prevents the activation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[2][5] The subsequent reduction in cytokine production dampens the autoimmune response.[2]
Unlike older CNIs, this compound exhibits a more predictable pharmacokinetic-pharmacodynamic relationship, which eliminates the need for routine therapeutic drug monitoring.[5][6] However, robust and reproducible biomarker assays are essential during drug development, pre-clinical studies, and clinical trials to quantify its biological activity, confirm its mechanism of action, and assess its immunosuppressive potency.
These application notes provide detailed protocols for key in vitro assays designed to measure the immunosuppressive effects of this compound by targeting different stages of the T-cell activation pathway.
This compound's Mechanism of Action: The Calcineurin-NFAT Pathway
This compound's primary mechanism involves the disruption of T-cell signaling. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of genes encoding IL-2 and other inflammatory cytokines, leading to T-cell proliferation and activation. This compound binds to an intracellular protein (cyclophilin A) and this complex then inhibits calcineurin's phosphatase activity, halting the entire cascade.[1][2][5]
Caption: this compound inhibits calcineurin, blocking NFAT translocation and IL-2 production.
Application Note 1: Calcineurin Phosphatase Activity Assay
Principle: This assay directly measures the enzymatic activity of calcineurin in cell lysates. It quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of phosphate released is measured colorimetrically and is inversely proportional to the inhibitory effect of this compound. This assay is ideal for determining the direct target engagement and potency (IC50) of the compound.
Data Presentation:
| This compound Concentration | Calcineurin Activity (% of Control) | Standard Deviation |
| 0 nM (Control) | 100% | ± 5.2 |
| 1 nM | 85% | ± 4.8 |
| 10 nM | 55% | ± 3.9 |
| 50 nM | 25% | ± 2.1 |
| 100 nM | 12% | ± 1.5 |
| 500 nM | 5% | ± 0.8 |
Note: Data are representative. Actual results may vary based on experimental conditions.
Experimental Protocol:
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound stock solution (in DMSO)
-
T-cell stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Cell lysis buffer
-
Calcineurin Phosphatase Assay Kit (containing RII phosphopeptide substrate, reaction buffer, and malachite green reagent for phosphate detection)
-
96-well microplate
-
Microplate reader (620-650 nm)
2. Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1x10⁶ cells/mL.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0 to 1000 nM) for 1 hour at 37°C.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes at 37°C to activate calcineurin.
-
Harvest cells by centrifugation.
3. Lysate Preparation:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant (cell lysate).
4. Phosphatase Assay:
-
Add 25 µg of cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the RII phosphopeptide substrate and reaction buffer.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction and measure the released free phosphate by adding the malachite green reagent.
-
After a 15-minute color development incubation, measure the absorbance at ~630 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using the provided phosphate standards.
-
Calculate the amount of phosphate released in each sample.
-
Express calcineurin activity as a percentage of the untreated (vehicle) control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Caption: Workflow for measuring direct calcineurin inhibition by this compound.
Application Note 2: NFAT Nuclear Translocation Assay
Principle: This imaging-based assay visualizes the effect of this compound on the subcellular localization of NFAT. In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm. Upon stimulation, activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal and causing it to move into the nucleus. This compound's inhibition of calcineurin will prevent this translocation. The assay uses immunofluorescence microscopy to quantify the ratio of nuclear to cytoplasmic NFAT.
Data Presentation:
| This compound Concentration | Cells with Nuclear NFAT (%) | Standard Deviation |
| 0 nM (Unstimulated) | 5% | ± 1.1 |
| 0 nM (Stimulated) | 88% | ± 6.3 |
| 10 nM | 62% | ± 5.5 |
| 50 nM | 31% | ± 3.4 |
| 100 nM | 15% | ± 2.0 |
| 500 nM | 7% | ± 1.3 |
Note: Data are representative. Actual results may vary based on cell type and conditions.
Experimental Protocol:
1. Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound stock solution (in DMSO)
-
Stimulants (e.g., PMA and Ionomycin or anti-CD3/CD28 beads)
-
Poly-L-lysine coated coverslips or 96-well imaging plates
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-NFATc1 (or other relevant NFAT isoform)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (or other appropriate conjugate)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
2. Cell Culture and Treatment:
-
Seed Jurkat cells onto poly-L-lysine coated coverslips in a 24-well plate at 2x10⁵ cells/well and allow them to adhere.
-
Pre-incubate cells with varying concentrations of this compound for 1 hour at 37°C.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 1 hour at 37°C. Include unstimulated and stimulated vehicle controls.
3. Immunofluorescence Staining:
-
Wash cells gently with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary anti-NFAT antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides with mounting medium.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and NFAT (green) channels.
-
Using image analysis software, define nuclear regions based on the DAPI signal.
-
Quantify the fluorescence intensity of NFAT staining within the nucleus and the cytoplasm for at least 100 cells per condition.
-
A cell is considered positive for nuclear translocation if the nuclear NFAT intensity is significantly higher than the cytoplasmic intensity.
-
Calculate the percentage of positive cells for each treatment condition.
Caption: Workflow for visualizing this compound's effect on NFAT localization.
Application Note 3: IL-2 Secretion Assay (ELISA)
Principle: This assay measures the downstream functional consequence of calcineurin inhibition—the reduction in T-cell cytokine production. IL-2 is a primary cytokine produced by activated T-cells and is a sensitive biomarker of T-cell activation status.[2] Following T-cell stimulation in the presence of this compound, the amount of IL-2 secreted into the culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation:
| This compound Concentration (nM) | IL-2 Secreted (pg/mL) | % Inhibition |
| 0 (Unstimulated) | < 10 | N/A |
| 0 (Stimulated) | 1250 | 0% |
| 1 | 980 | 21.6% |
| 10 | 550 | 56.0% |
| 50 | 180 | 85.6% |
| 100 | 65 | 94.8% |
Note: Data are representative. IC50 can be calculated from this data.
Experimental Protocol:
1. Materials:
-
Human PBMCs or isolated CD4+ T-cells
-
This compound stock solution (in DMSO)
-
T-cell stimulants (e.g., anti-CD3/CD28 coated plates or beads)
-
Human IL-2 ELISA Kit
-
96-well culture plates
-
CO2 incubator
-
Microplate reader (450 nm)
2. Cell Culture and Treatment:
-
Isolate PBMCs or purify CD4+ T-cells.
-
Plate 2x10⁵ cells per well in a 96-well plate pre-coated with anti-CD3 antibody (or use anti-CD3/CD28 beads).
-
Add varying concentrations of this compound to the wells. Include appropriate controls (unstimulated, stimulated vehicle).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
3. ELISA Procedure:
-
Centrifuge the culture plate to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to the antibody-coated ELISA plate.
-
Incubating to allow IL-2 to bind.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate (e.g., TMB) and incubating for color development.
-
Stopping the reaction with a stop solution.
-
4. Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-2 standards.
-
Use the standard curve to determine the concentration of IL-2 (pg/mL) in each sample.
-
Calculate the percentage of inhibition of IL-2 production for each this compound concentration relative to the stimulated vehicle control.
Caption: Workflow for measuring this compound's effect on T-cell cytokine production.
Summary of Clinical Biomarkers for this compound in Lupus Nephritis
While the assays above measure the direct immunosuppressive effect of this compound in vitro, clinical trials have utilized a different set of biomarkers to assess drug efficacy and safety in patients with lupus nephritis. These are crucial for drug development professionals to understand the clinical context.
| Biomarker Category | Biomarker | Description & Relevance |
| Efficacy (Kidney Function) | Urinary Protein Creatinine Ratio (UPCR) | A key indicator of proteinuria and kidney damage in LN. A rapid reduction in UPCR is a primary endpoint in clinical trials and predicts long-term positive outcomes.[7] |
| Estimated Glomerular Filtration Rate (eGFR) | Measures the kidney's filtering capacity. Stabilization or improvement of eGFR is a critical goal. Dose adjustments for this compound may be required based on eGFR changes.[1] | |
| Disease Activity | Complement Proteins (C3, C4) | Levels of C3 and C4 are often low in active LN. Normalization of these proteins can indicate a reduction in disease activity.[7] |
| Anti-dsDNA Antibodies | Titers of these autoantibodies are often elevated in active SLE. However, they were not found to be a valuable predictor of long-term response in one this compound study.[7] | |
| Safety (Nephrotoxicity) | KIM-1, TGF-β1, MCP-1, NGAL | These are urinary biomarkers associated with kidney injury and fibrosis. Studies have shown that this compound treatment did not significantly increase these markers, suggesting an improved safety profile over traditional CNIs.[8][9] |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. The kidney injury biomarker profile of patients with lupus nephritis remains unchanged with the second-generation calcineurin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kidney injury biomarker profile of patients with lupus nephritis remains unchanged with the second-generation calcineurin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Voclosporin in Studies of Autoimmune Glomerulonephritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin, a novel calcineurin inhibitor (CNI), has emerged as a significant therapeutic agent in the management of autoimmune glomerulonephritis, particularly lupus nephritis (LN).[1][2] As a structural analogue of cyclosporine A, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, potentially eliminating the need for therapeutic drug monitoring.[3][4] Its dual mechanism of action involves the suppression of T-cell activation and the stabilization of podocytes, the specialized cells of the kidney's filtration barrier.[3][5] This document provides detailed application notes, summarizing key clinical trial data, and offers comprehensive protocols for preclinical and clinical research on this compound in the context of autoimmune glomerulonephritis.
Mechanism of Action
This compound exerts its immunosuppressive and anti-proteinuric effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6][7] In T-lymphocytes, this inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus.[3][8] This, in turn, suppresses the transcription of pro-inflammatory cytokines such as IL-2, leading to reduced T-cell proliferation and activation.[8][9] In kidney podocytes, calcineurin inhibition is believed to stabilize the actin cytoskeleton by preventing the dephosphorylation of synaptopodin, a key structural protein, thereby reducing proteinuria.[1][10]
Data Presentation: Clinical Trial Summaries
This compound has been extensively studied in large-scale clinical trials for lupus nephritis, primarily the Phase 2 AURA-LV and the Phase 3 AURORA 1 and 2 studies. These trials evaluated this compound as an add-on therapy to mycophenolate mofetil (MMF) and low-dose corticosteroids.
Table 1: Efficacy of this compound in the AURA-LV and AURORA 1 Trials
| Endpoint | AURA-LV (Phase 2)[1][5][11] | AURORA 1 (Phase 3)[12][13][14] |
| Treatment Groups | Low-Dose this compound (23.7 mg BID) + MMF/Steroids vs. Placebo + MMF/Steroids | This compound (23.7 mg BID) + MMF/Steroids vs. Placebo + MMF/Steroids |
| Number of Patients | 265 | 357 |
| Primary Endpoint | Complete Renal Response (CRR) at 24 Weeks | Complete Renal Response (CRR) at 52 Weeks |
| CRR Rate (this compound) | 32.6% | 40.8%[12] |
| CRR Rate (Placebo) | 19.3% | 22.5%[12] |
| Odds Ratio (95% CI) | 2.03 | 2.65 (1.64-4.27)[13] |
| p-value | <0.05 | <0.001[12] |
| CRR at 48/52 Weeks (this compound) | 49% (at 48 weeks)[15] | 40.8% (at 52 weeks)[12] |
| CRR at 48/52 Weeks (Placebo) | 24% (at 48 weeks)[15] | 22.5% (at 52 weeks)[12] |
| Time to 50% Reduction in UPCR (Median) | 29 days (Integrated analysis)[16] | Not explicitly stated, but significant |
| Time to 50% Reduction in UPCR (Placebo - Median) | 58 days (Integrated analysis)[16] | Not explicitly stated, but significant |
CRR Definition: Composite of urine protein creatinine ratio (UPCR) of ≤0.5 mg/mg, stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%), no administration of rescue medication, and low-dose steroid use.[13][17]
Table 2: Long-Term Efficacy and Safety from the AURORA 2 Extension Study[18][19]
| Endpoint | This compound + MMF/Steroids | Placebo + MMF/Steroids |
| Study Duration | Additional 2 years (3 years total) | Additional 2 years (3 years total) |
| Number of Patients | 116 | 100 |
| CRR at 3 Years | 50.9% | 39.0% |
| Odds Ratio (95% CI) | 1.74 (1.00-3.03) | - |
| eGFR Slope (mL/min/1.73 m² over 2 years) | -0.2 | -5.4 |
| Adverse Events (AEs) | 86% | 80% |
| Serious Adverse Events (SAEs) | 19.0%[18] | 24.0%[18] |
| Deaths in AURORA 2 | 0[18] | 4[18] |
| AEs of GFR Decrease | 10.3% | 5.0% |
| AEs of Hypertension | 8.6% | 7.0% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on T-Cell Activation (Mixed Lymphocyte Reaction)
This protocol outlines a one-way mixed lymphocyte reaction (MLR) to assess the inhibitory effect of this compound on T-cell proliferation.
1. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (and vehicle control, e.g., DMSO).
-
Mitomycin C (for inactivating stimulator cells).
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye.
-
96-well U-bottom culture plates.
-
Flow cytometer.
2. Procedure:
-
Isolate PBMCs: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator Cells: Resuspend PBMCs from Donor A (stimulator) at 1x10⁷ cells/mL in RPMI. Add Mitomycin C to a final concentration of 50 µg/mL and incubate for 30 minutes at 37°C. Wash the cells three times with RPMI to remove residual Mitomycin C.
-
Prepare Responder Cells: Resuspend PBMCs from Donor B (responder) at 1x10⁷ cells/mL. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash the cells twice.
-
Set up Co-culture:
-
Plate 1x10⁵ CFSE-labeled responder cells per well in a 96-well plate.
-
Add 1x10⁵ Mitomycin C-treated stimulator cells to each well (1:1 ratio).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control.
-
Include controls: responder cells alone (unstimulated) and responder cells with a positive control mitogen (e.g., PHA).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.
Protocol 2: In Vitro Assessment of this compound on Podocyte Viability and Integrity
This protocol describes methods to evaluate this compound's protective effects on podocytes in vitro.
1. Materials:
-
Conditionally immortalized human or mouse podocyte cell line.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and ITS supplement).
-
Reagents for inducing podocyte injury (e.g., puromycin aminonucleoside (PAN), high glucose).
-
This compound.
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit for viability.[3]
-
Antibodies for Western Blot: anti-synaptopodin, anti-nephrin, anti-β-actin.
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
2. Procedure:
-
Podocyte Culture and Differentiation: Culture podocytes under permissive conditions (e.g., 33°C with IFN-γ). To differentiate, switch to non-permissive conditions (37°C without IFN-γ) for 10-14 days.
-
Treatment:
-
Seed differentiated podocytes in 96-well plates (for viability) or 6-well plates (for protein analysis).
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Introduce the injury-inducing agent (e.g., 30 µg/mL PAN) and co-incubate for 24-48 hours.
-
-
Cell Viability Assay (CCK-8/MTT):
-
After treatment, add 10 µL of CCK-8 reagent to each well of the 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Western Blot for Podocyte-Specific Proteins:
-
Lyse cells from 6-well plates with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-synaptopodin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensity relative to a loading control (β-actin).
-
Protocol 3: In Vivo Evaluation of this compound in an MRL/lpr Mouse Model of Lupus Nephritis
This protocol provides a framework for testing this compound in a spontaneous model of autoimmune glomerulonephritis.[10][19]
1. Animals and Treatment:
-
Female MRL/lpr mice, aged 8-10 weeks.
-
This compound prepared for oral gavage (e.g., in a vehicle of 3% ethanol in sunflower oil).
-
Treatment groups: Vehicle control, this compound (e.g., 5-10 mg/kg/day).
2. Procedure:
-
Initiation of Treatment: Begin daily oral gavage at 10 weeks of age, before the onset of severe disease.[19]
-
Monitoring:
-
Weekly: Monitor body weight and proteinuria (using metabolic cages for 24-hour urine collection or urine test strips).
-
Bi-weekly/Monthly: Collect blood via tail or retro-orbital bleed to measure serum anti-dsDNA antibody levels by ELISA and blood urea nitrogen (BUN).
-
-
Study Termination: Terminate the study at a predetermined endpoint (e.g., 20-24 weeks of age) or when control mice exhibit severe disease.
-
Endpoint Analysis:
-
Organ Collection: At termination, collect blood, weigh kidneys and spleen.
-
Histopathology: Fix one kidney in 10% formalin for paraffin embedding. Stain sections with H&E and PAS to score glomerulonephritis severity (e.g., cellularity, crescent formation, matrix expansion). Perform immunofluorescence for IgG and C3 deposition.
-
Flow Cytometry: Use the spleen to analyze lymphocyte populations (e.g., T-cell and B-cell subsets) by flow cytometry.
-
Visualizations
Clinical Trial Workflow (AURORA 1)
Preclinical Experimental Workflow (MRL/lpr Mouse Model)
References
- 1. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurinia Doses First Patient In AURORA Phase III Clinical Trial Of this compound In Lupus Nephritis - BioSpace [biospace.com]
- 3. A simple protocol to establish a conditionally immortalized mouse podocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis | MDPI [mdpi.com]
- 5. A randomized, controlled double-blind study comparing the efficacy and safety of dose-ranging this compound with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. inotiv.com [inotiv.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synaptopodin Limits TRPC6 Podocyte Surface Expression and Attenuates Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 15. sartorius.com [sartorius.com]
- 16. karger.com [karger.com]
- 17. marinbio.com [marinbio.com]
- 18. ELISA Protocol [protocols.io]
- 19. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
Voclosporin: A Potent and Selective Tool for Interrogating Calcineurin Signaling
Application Notes and Protocols for Researchers
Voclosporin, a novel calcineurin inhibitor (CNI), offers researchers a powerful tool for the elucidation of calcineurin-mediated signaling pathways. As an analogue of cyclosporine A (CsA), this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, higher potency, and an improved metabolic profile, making it an advantageous compound for in vitro and in vivo studies.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in calcineurin signaling research.
Introduction to this compound
This compound is a second-generation calcineurin inhibitor that, like other members of its class such as cyclosporine A and tacrolimus, exerts its immunosuppressive effects by inhibiting calcineurin.[2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a critical role in T-cell activation.[3] Upon T-cell receptor stimulation and the subsequent rise in intracellular calcium, calcineurin is activated and dephosphorylates the nuclear factor of activated T-cells (NFAT).[4] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of various genes, including those for cytokines like interleukin-2 (IL-2), leading to T-cell proliferation and an inflammatory response.[4][5]
This compound's mechanism of action involves forming a heterodimeric complex with an intracellular protein, cyclophilin A.[6] This this compound-cyclophilin A complex then binds to calcineurin, competitively inhibiting its phosphatase activity.[6][7] A key structural modification at the amino acid 1 position of this compound enhances its binding to calcineurin, resulting in more potent inhibition compared to older CNIs.[7] Beyond its immunological role, this compound also has a direct stabilizing effect on podocytes, the specialized cells in the kidney's glomerulus, by preventing the dephosphorylation of synaptopodin, which helps maintain the integrity of the actin cytoskeleton.[7] This dual mechanism of action—immunosuppression and podocyte stabilization—underpins its clinical efficacy in conditions like lupus nephritis.[5][7]
Advantages of this compound as a Tool Compound
Researchers may prefer this compound over other calcineurin inhibitors for several reasons:
-
High Potency: In vitro studies have demonstrated that this compound is a potent inhibitor of various immune functions, including lymphocyte proliferation and T-cell cytokine production, often showing greater potency than cyclosporine.[5]
-
Predictable Pharmacokinetics: this compound exhibits a more consistent and predictable pharmacokinetic-pharmacodynamic relationship, which can lead to more reliable and reproducible experimental outcomes.[5][8] This consistency may also reduce the need for therapeutic drug monitoring in preclinical and clinical research settings.[9]
-
Improved Metabolic Profile: Compared to traditional CNIs, this compound has a more favorable metabolic profile, which can be advantageous in long-term studies or in experimental models where metabolic side effects are a concern.[1][9]
-
Dual Mechanism of Action: For researchers studying kidney diseases, this compound's ability to both suppress the immune response and stabilize podocytes provides a unique tool to investigate the interplay between these two processes.[5][7]
Quantitative Data
The following tables summarize key quantitative data for this compound and other commonly used calcineurin inhibitors.
Table 1: In Vitro Potency of Calcineurin Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Calcineurin | Calcineurin Inhibition Assay | Not explicitly stated, but tacrolimus IC50 is ~4-fold lower | [10] |
| Tacrolimus | Calcineurin | Calcineurin Inhibition Assay | ~4-fold lower than this compound | [10] |
| Cyclosporine A | Calcineurin | N/A | This compound is more potent | [5] |
Table 2: Pharmacokinetic Properties of Calcineurin Inhibitors in Humans
| Parameter | This compound | Cyclosporine A | Tacrolimus |
| Protein Binding | ~97% | High | High |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |
| Renal Clearance (CLr) | 7.82 mL/min | 1.48 mL/min | 0.014 mL/min |
| Renal Handling | Significant tubular secretion | >90% renal reabsorption | >90% renal reabsorption |
Data compiled from multiple sources.[1][9]
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study calcineurin signaling.
Protocol 1: Calcineurin Phosphatase Activity Assay
This assay directly measures the inhibitory effect of this compound on calcineurin's phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 1 µM calmodulin)
-
Malachite Green Phosphate Detection Kit
-
This compound stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the this compound dilutions.
-
Add recombinant calcineurin to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: NFAT Reporter Assay
This cell-based assay measures the effect of this compound on NFAT-dependent gene transcription.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla)
-
Transfection reagent
-
Cell culture medium
-
PMA (phorbol 12-myristate 13-acetate) and ionomycin
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plate
Procedure:
-
Co-transfect Jurkat T-cells with the NFAT-luciferase reporter plasmid and the control luciferase plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover overnight.
-
Pre-treat the cells with serial dilutions of this compound (or DMSO control) for 1 hour.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) to activate the calcineurin-NFAT pathway.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the NFAT-luciferase activity to the control luciferase activity for each well.
-
Calculate the percentage of inhibition of NFAT activity for each this compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Cytokine Expression Analysis by qPCR
This protocol assesses the effect of this compound on the expression of NFAT-target genes, such as IL-2.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture T-cells and pre-treat with serial dilutions of this compound (or DMSO control) for 1 hour.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate for a time sufficient to induce IL-2 expression (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IL-2 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IL-2 mRNA in this compound-treated cells compared to the stimulated control.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its use in research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 515814-01-4 | Benchchem [benchchem.com]
- 8. This compound: a novel calcineurin inhibitor for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Disposition of this compound, Cyclosporine, and Tacrolimus in Renal Tissue - ACR Meeting Abstracts [acrabstracts.org]
- 10. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Phase II and Phase III Clinical Trials of Voclosporin in Lupus Nephritis
These application notes provide a detailed overview of the experimental design, protocols, and data from the pivotal Phase II (AURA-LV) and Phase III (AURORA 1 and AURORA 2) clinical trials of voclosporin for the treatment of lupus nephritis (LN). This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a novel calcineurin inhibitor (CNI) that has demonstrated efficacy in the treatment of lupus nephritis, a serious complication of systemic lupus erythematosus (SLE).[1] Its mechanism of action involves the inhibition of calcineurin, a protein phosphatase crucial for the activation of T cells. By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[2][3] This blockage prevents NFAT from translocating to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines such as interleukin-2 (IL-2).[2][3] This ultimately leads to a reduction in T-cell mediated immune responses that drive the renal inflammation and damage characteristic of lupus nephritis.[3] Additionally, this compound has been shown to stabilize podocytes, the cells in the kidney's filtration barrier that are often damaged in LN, which contributes to the reduction of proteinuria.[2]
Signaling Pathway of this compound
Phase II Clinical Trial: AURA-LV (Aurinia Urinary Protein Reduction in Active Lupus with this compound)
The AURA-LV study was a Phase II, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of two doses of this compound in combination with standard of care for the treatment of active lupus nephritis.[4]
Experimental Design and Patient Population
-
Objective: To assess the efficacy and safety of this compound in achieving complete renal remission in patients with active LN.[4]
-
Patient Population: 265 patients with a diagnosis of SLE and biopsy-proven active LN (Class III, IV, or V) were enrolled across 79 centers in 20 countries.[4]
-
Inclusion Criteria: Patients were required to have active nephritis with significant proteinuria (≥1.5 mg/mg for Class III/IV or ≥2.0 mg/mg for Class V).[5]
-
Exclusion Criteria: Patients with an estimated glomerular filtration rate (eGFR) of <45 mL/min/1.73 m² were excluded.[6]
Treatment Arms and Protocol
Patients were randomized into one of three treatment arms:[4]
-
Low-Dose this compound: 23.7 mg this compound twice daily.
-
High-Dose this compound: 39.5 mg this compound twice daily.
-
Placebo: Matching placebo twice daily.
All patients received background therapy with mycophenolate mofetil (MMF) at a target dose of 2 g/day and a rapid taper of oral corticosteroids.[4] The treatment duration was 48 weeks.[4]
Endpoints
-
Primary Endpoint: The primary efficacy endpoint was the rate of complete renal response (CRR) at 24 weeks.[4]
-
Secondary Endpoint: The key secondary endpoint was the rate of CRR at 48 weeks.[4]
Efficacy and Safety Data
| Endpoint/Adverse Event | Low-Dose this compound (23.7 mg BID) (n=89) | High-Dose this compound (39.5 mg BID) (n=88) | Placebo (n=88) |
| Complete Renal Response (CRR) at 24 Weeks | 32.6% | 27.3% | 19.3% |
| Complete Renal Response (CRR) at 48 Weeks | Statistically significant vs. placebo | Statistically significant vs. placebo | - |
| Serious Adverse Events | Higher than placebo | Higher than placebo | - |
| Deaths | 11.2% | 2.3% | 1.1% |
Data sourced from the AURA-LV trial results.[4]
Phase III Clinical Trial: AURORA 1
The AURORA 1 study was a pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial that built upon the findings of the AURA-LV study to confirm the efficacy and safety of this compound for the treatment of lupus nephritis.[7][8]
Experimental Design and Patient Population
-
Objective: To evaluate the efficacy and safety of this compound (23.7 mg twice daily) compared to placebo when added to standard of care in patients with active LN.[7][9]
-
Patient Population: 357 patients with a diagnosis of SLE and biopsy-proven active LN (Class III, IV, or V) were enrolled across 142 sites in 27 countries.[6][7]
-
Inclusion Criteria: Similar to the AURA-LV trial, patients had active nephritis with significant proteinuria.[2]
-
Exclusion Criteria: Patients with an eGFR <45 mL/min/1.73 m² were excluded.[6]
Treatment Arms and Protocol
Patients were randomized 1:1 to receive either:[7]
-
This compound: 23.7 mg twice daily.
-
Placebo: Matching placebo twice daily.
Both groups received background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral corticosteroids.[7] The treatment duration was 52 weeks.[7][8]
Endpoints
-
Primary Endpoint: The primary endpoint was the complete renal response (CRR) rate at 52 weeks.[7] CRR was defined as a composite of:
-
Urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg.
-
Stable renal function (eGFR ≥60 mL/min/1.73m² or no confirmed decrease from baseline in eGFR of >20%).
-
No administration of rescue medication.
-
No more than 10 mg prednisone equivalent per day for 3 or more consecutive days or 7 or more days during weeks 44 through 52.[7]
-
-
Secondary Endpoints: Hierarchically tested secondary endpoints included CRR at 24 weeks, partial renal response at 24 and 52 weeks, and time to achieve a UPCR of ≤0.5 mg/mg.[10]
Efficacy and Safety Data
| Endpoint/Adverse Event | This compound (23.7 mg BID) (n=179) | Placebo (n=178) |
| Complete Renal Response (CRR) at 52 Weeks | 41% | 23% |
| Odds Ratio for CRR (95% CI) | 2.65 (1.64-4.27) | - |
| p-value | <0.0001 | - |
| Serious Adverse Events | 21% | 21% |
| Deaths | 1 | 5 |
Data sourced from the AURORA 1 trial results.[6][7][10]
Phase III Extension Study: AURORA 2
The AURORA 2 study was a two-year, double-blind, placebo-controlled extension of the AURORA 1 trial, designed to evaluate the long-term safety, tolerability, and efficacy of this compound.[11]
Experimental Design and Patient Population
-
Objective: To assess the long-term safety and efficacy of this compound in patients who completed the AURORA 1 study.[11]
-
Patient Population: 216 patients who completed AURORA 1 enrolled in AURORA 2, with 116 in the this compound arm and 100 in the control arm.[11][12]
-
Protocol: Patients continued their assigned treatment from AURORA 1 in a blinded manner for an additional two years.[11]
Long-Term Efficacy and Safety Data
-
Efficacy: The improvements in proteinuria observed in AURORA 1 were sustained over the three-year treatment period.[11] A higher proportion of patients in the this compound group achieved a complete renal response at three years (50.9% vs. 39.0%).[11]
-
Safety: The long-term safety profile of this compound was consistent with that observed in AURORA 1, with no new unexpected safety signals.[11] The rates of adverse events were similar between the this compound and control groups.[11]
| Adverse Event (AURORA 2) | This compound (n=116) | Placebo (n=100) |
| Any Adverse Event | 86% | 80% |
| Glomerular Filtration Rate Decrease | 10.3% | 5.0% |
| Hypertension | 8.6% | 7.0% |
Data sourced from the AURORA 2 trial results.[11]
Experimental Protocols
Assessment of Renal Response
Objective: To determine the patient's response to treatment based on proteinuria and renal function.
Protocol:
-
Urine Protein-to-Creatinine Ratio (UPCR) Measurement:
-
Collect a first-morning-void urine sample at baseline and at specified follow-up visits.
-
Measure urine protein concentration (mg/dL) and urine creatinine concentration (g/dL) using standard laboratory methods (e.g., immunoturbidimetric assay for protein and an enzymatic method for creatinine).
-
Calculate the UPCR by dividing the urine protein concentration by the urine creatinine concentration.
-
-
Estimated Glomerular Filtration Rate (eGFR) Calculation:
-
Collect a blood sample at baseline and at specified follow-up visits.
-
Measure serum creatinine using a standardized assay.
-
Calculate eGFR using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
-
Complete Renal Response (CRR) and Partial Renal Response (PRR) Assessment:
-
CRR: Defined as a UPCR of ≤0.5 mg/mg, stable eGFR, no rescue medication, and adherence to the steroid taper protocol.[7]
-
PRR: Typically defined as a ≥50% reduction in UPCR from baseline.
-
Safety and Tolerability Monitoring
Objective: To monitor and document any adverse events (AEs) and serious adverse events (SAEs) throughout the trial.
Protocol:
-
Adverse Event Monitoring:
-
At each study visit, systematically query the patient for the occurrence of any new or worsening medical conditions.
-
Record all AEs, including the onset, duration, severity, and the investigator's assessment of its relationship to the study drug.
-
Grade the severity of AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Serious Adverse Event Reporting:
-
Immediately report any SAEs (e.g., death, life-threatening events, hospitalization) to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee (EC) according to regulatory requirements.
-
-
Laboratory Monitoring:
-
Conduct regular hematology and clinical chemistry tests to monitor for any drug-related toxicities.
-
-
Vital Signs and Physical Examinations:
-
Measure blood pressure, heart rate, and temperature at each study visit.
-
Perform a complete physical examination at baseline and at specified intervals.
-
Experimental Workflows
Phase II (AURA-LV) and Phase III (AURORA 1) Trial Workflow
AURORA 2 Extension Study Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Lupus Nephritis: New Treatments and Updated Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound for Lupus Nephritis: A #NephJC Editorial on AURORA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety | LUPKYNIS® (this compound) [lupkynispro.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound for Lupus Nephritis — NephJC [nephjc.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Voclosporin Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing voclosporin, achieving consistent and reliable solubility in aqueous solutions is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic, cyclic peptide that is practically insoluble in water[1][2]. However, it is freely soluble in several organic solvents. For ease of comparison, the solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (41.17 mM) | [3] |
| Ethanol | Freely Soluble | [1][4] |
| Methanol | Freely Soluble / Soluble | [1][4][5][6] |
| Acetonitrile | Freely Soluble | [1][4] |
| Acetone | Freely Soluble | [1][4] |
| Water | < 0.1 g/L (Practically Insoluble) | [1][2][7] |
| Heptane | Practically Insoluble | [1][4] |
| Benzene | Slightly Soluble | [8] |
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: Given its high solubility, DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can lead to precipitation.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium or buffer. What can I do to prevent this?
A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5%, as most cell lines can tolerate this level with minimal cytotoxicity[9]. For sensitive primary cells, a final DMSO concentration of 0.1% or lower is recommended[9].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous media. Instead, perform a stepwise or serial dilution. You can first dilute the stock into a smaller volume of media or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final volume[9][10].
-
Vortexing/Mixing: When diluting, add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion[11].
-
Temperature: Warming the aqueous medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Use of a Co-solvent: In some cases, the use of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 in the final solution can help to maintain the solubility of hydrophobic compounds[12]. However, the compatibility of these co-solvents with your specific experimental system must be validated.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, sonication can be used to help dissolve this compound in the initial solvent, particularly if you observe any particulate matter[9]. However, be cautious with the duration and power of sonication to avoid heating the sample, which could potentially degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 1214.6 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.2146 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm your aqueous medium or buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed aqueous medium. This will give you a 100 µM this compound solution in 1% DMSO.
-
Vortex or gently flick the tube to mix immediately after adding the stock solution.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of the pre-warmed aqueous medium to achieve the final 10 µM concentration of this compound in 0.1% DMSO.
-
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.
Visualization of Key Processes
This compound's Mechanism of Action: Calcineurin Inhibition
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway[7][13][14]. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines like IL-2, thus dampening the immune response[13][14]. In the context of lupus nephritis, this compound also helps to stabilize podocytes in the kidney, reducing proteinuria[15][16].
Caption: this compound inhibits calcineurin, blocking NFAT translocation and IL-2 production.
Experimental Workflow for Solubilizing this compound
The following diagram outlines the recommended workflow for preparing a this compound working solution for in vitro experiments, designed to minimize the risk of precipitation.
Caption: Recommended lab workflow for solubilizing this compound for in vitro use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | CAS 515814-01-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | 515814-01-4 [chemicalbook.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 15. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Optimizing Voclosporin for In Vitro T-Cell Suppression: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing voclosporin for in vitro T-cell suppression experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in T-cell suppression?
This compound is a calcineurin inhibitor.[1][2] It forms a complex with cyclophilin A within the T-cell, which then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1][3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for inflammatory cytokines like IL-2 and TNF-α, which are crucial for T-cell proliferation and activation.[3][4]
Q2: How does this compound differ from other calcineurin inhibitors like cyclosporine?
This compound is a structural analog of cyclosporine A with a modification at the amino acid-1 position.[2][5] This structural change results in a more potent inhibition of calcineurin.[4][5] In nonclinical studies, this compound has demonstrated greater potency than cyclosporine.[4] Additionally, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic relationship, which may reduce the need for therapeutic drug monitoring in clinical settings.[6]
Q3: What is a recommended starting concentration range for this compound in an in vitro T-cell proliferation assay?
Based on its pharmacodynamic profile, a concentration with a half-maximum immunosuppressive effect (CE50) is observed at 50 ng/mL.[7] For initial in vitro experiments, it is advisable to test a range of concentrations spanning this value. A broad range from 1 ng/mL to 1000 ng/mL is recommended to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.
Q4: Can this compound be used in combination with other immunosuppressive agents in vitro?
Yes, this compound can be studied in combination with other agents. For instance, it has been used with mycophenolate mofetil (MMF) without pharmacokinetic interactions.[4][6] However, its use with cyclophosphamide has not been well-established and is not recommended without further investigation.[8] When combining drugs in vitro, it is essential to perform dose-response curves for each compound alone and in combination to assess for synergistic, additive, or antagonistic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors when adding this compound or stimuli. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consider using a multi-channel pipette for additions. - Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Incomplete T-cell suppression at high this compound concentrations. | - Suboptimal T-cell activation. - this compound degradation. - Cell density is too high. | - Confirm the potency of your T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA). - Prepare fresh this compound dilutions from a stock solution for each experiment. - Optimize the cell seeding density; a typical range is 1-2x10^6 cells/mL.[9] |
| Significant T-cell death observed across all concentrations. | - this compound toxicity at the tested concentrations. - Issues with the cell culture medium or supplements. - Contamination. | - Perform a cell viability assay (e.g., Trypan Blue, PI staining) in parallel with the proliferation assay to determine the cytotoxic threshold. - Use fresh, pre-warmed complete medium. - Regularly check for signs of contamination. |
| No T-cell proliferation in control (no this compound) wells. | - Inadequate T-cell stimulation. - Poor cell health. - Incorrect assay setup. | - Titrate the concentration of the T-cell stimulus. - Ensure cells are healthy and have a high viability before starting the experiment. - Review the experimental protocol for any deviations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: this compound Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Half-Maximum Immunosuppressive Effect (CE50) | 50 ng/mL | [7] |
| Target Peak Concentration (in vivo) | 50 - 70 ng/mL | [7] |
| Target Trough Concentration (in vivo) | 10 - 20 ng/mL | [7] |
| Protein Binding | ~97% | [2] |
| Primary Metabolism | CYP3A4 | [2] |
Table 2: In Vivo Calcineurin Inhibition at Therapeutic Dose (23.7 mg BID)
| Condition | Estimated Calcineurin Inhibition | Reference |
| At Trough this compound Concentration | 15.7% | [4] |
| At Maximal this compound Concentration | 58.1% | [4] |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Suppression Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell proliferation using a dye dilution method and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
T-cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
96-well U-bottom plates
-
FACS buffer (PBS with 1-2% FBS)
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs or T-cells from whole blood.
-
Assess cell viability and count.
-
Label the cells with a proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.[9]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well plate. Include vehicle-only controls.
-
Add 100 µL of the labeled cell suspension to each well.
-
Prepare a master mix of T-cell activation stimuli (e.g., soluble anti-CD28 at 2 µg/mL and pre-coated anti-CD3).[9]
-
Add 50 µL of the activation stimuli to all wells except for the unstimulated controls.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640.
-
-
Incubation:
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.[10]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Wash the cells with FACS buffer.
-
Analyze the cells using a flow cytometer to measure the dilution of the proliferation dye. Proliferating cells will exhibit successive peaks of halved fluorescence intensity.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Quantify the percentage of proliferated cells and the proliferation index for each this compound concentration.
-
Plot the percentage of proliferation against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in T-Cells
Caption: this compound's mechanism of T-cell suppression via calcineurin inhibition.
Experimental Workflow for T-Cell Suppression Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Voclosporin Nephrotoxicity Management: A Technical Support Center for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the nephrotoxic potential of voclosporin in long-term animal studies. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it lead to potential nephrotoxicity?
This compound is a calcineurin inhibitor (CNI) that suppresses the immune system by binding to cyclophilin A.[1] This complex then inhibits calcineurin, a phosphatase enzyme crucial for the activation of T-cells.[1][2] By blocking calcineurin, this compound prevents the transcription of inflammatory cytokines like Interleukin-2 (IL-2), thereby reducing the immune response.[2][3] This mechanism is beneficial in treating autoimmune conditions like lupus nephritis.[3][4]
However, like other CNIs, this mechanism can also induce nephrotoxicity. The primary adverse effects on the kidney are believed to stem from:
-
Vasoconstriction: this compound can cause constriction of the afferent pre-glomerular arterioles, leading to reduced renal blood flow and a decrease in the glomerular filtration rate (GFR).[4] This can manifest as acute, and often reversible, renal dysfunction.[5]
-
Direct Tubular Injury: CNIs can cause direct damage to kidney tubules. A characteristic, though nonspecific, finding is isometric tubular vacuolization, particularly in the proximal tubules.[6][7]
-
Chronic Fibrosis: Long-term CNI administration can lead to chronic kidney damage, characterized by tubulointerstitial fibrosis and striped fibrosis.[8][9] This may be partly mediated by the stimulation of transforming growth factor-beta (TGF-β).[8]
Q2: How does the nephrotoxicity profile of this compound compare to older calcineurin inhibitors like cyclosporine A (CsA) and tacrolimus in animal models?
This compound was developed as an analog of cyclosporine A with structural modifications intended to create a more favorable efficacy and safety profile.[1][10] While direct, extensive long-term comparative animal studies are not widely available in the public domain, the key differences are understood from its chemical properties and clinical observations.[11]
-
Metabolite Profile: this compound's metabolism primarily results in a major metabolite that is eight times less potent than the parent drug.[1][3] In contrast, cyclosporine produces metabolites (like AM1 and AM19) that are linked to nephrotoxicity and are found in concentrations comparable to or higher than the parent drug.[1] This difference suggests a lower risk of metabolite-driven kidney damage with this compound.
-
Potency and Dosing: this compound is more potent than cyclosporine, allowing for lower administrative doses.[10] This lower dose may lead to reduced systemic exposure and consequently, fewer off-target effects, including nephrotoxicity.[10]
-
Distinct CNI-Specific Damage: Studies comparing CsA and tacrolimus in rodent models show distinct patterns of injury. Tacrolimus tends to affect the glomerular filtration barrier more significantly, while CsA causes more severe damage to the proximal tubule epithelia.[12][13] While this compound's specific pattern is less defined in preclinical models, its structural similarity to CsA suggests a need for careful monitoring of tubular health.[3]
Q3: What are the key biomarkers to monitor for early detection of this compound-induced nephrotoxicity in animal studies?
Early and sensitive detection of kidney injury is crucial. Relying solely on traditional markers like serum creatinine (sCr) is often insufficient, as sCr levels may not rise until significant renal function is lost.[14][15] A multi-biomarker approach is recommended.
| Biomarker Category | Specific Marker | Sample | Utility in Detecting CNI Nephrotoxicity |
| Renal Function | Serum Creatinine (sCr) | Serum/Plasma | Standard, but insensitive marker of GFR reduction.[14][16] |
| Symmetric Dimethylarginine (SDMA) | Serum/Plasma | An earlier marker of GFR decline compared to creatinine; less influenced by muscle mass.[16][17] | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | Urine, Serum | A sensitive and specific marker for proximal tubule injury.[8] Increased expression is associated with CNI-induced nephrotoxicity in animal models.[8] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Serum | An early indicator of acute kidney injury (AKI) from various causes, including drug-induced toxicity.[8][17] Urinary NGAL is often more sensitive than serum NGAL in dogs.[16] | |
| Gamma-Glutamyl Transpeptidase (GGT) | Urine | An enzyme from the brush border of proximal tubules; its presence in urine indicates tubular damage. It has been used as an early marker in gentamicin-induced nephrotoxicity.[15] | |
| Inflammation & Fibrosis | Monocyte Chemoattractant Protein-1 (MCP-1) | Urine | A chemokine linked to inflammation and subsequent fibrosis in the kidney.[8] |
| Transforming Growth Factor-beta (TGF-β) | Urine, Tissue | A pro-fibrotic cytokine implicated in the development of chronic CNI-induced interstitial fibrosis.[8] |
Troubleshooting Guides
Problem 1: A rapid increase in serum creatinine (>30% from baseline) is observed within the first month of a long-term study.
This scenario likely indicates acute nephrotoxicity, which is often related to the hemodynamic effects of CNIs.[5]
Immediate Steps & Troubleshooting Workflow:
Problem 2: How can I differentiate between disease-related kidney damage and this compound-induced nephrotoxicity in my autoimmune disease model (e.g., lupus nephritis)?
This is a significant challenge, as both the underlying disease and the drug can cause renal injury. The key is to look for patterns in biomarkers and histology that are more characteristic of CNI toxicity.
Strategy for Differentiation:
-
Establish Robust Baselines: Ensure you have comprehensive baseline data before starting treatment, including renal function markers and, if possible, baseline kidney histology from a subset of animals.
-
Include a Vehicle Control Group: This group, which has the disease but receives no this compound, is essential to understand the progression of disease-related nephropathy.
-
Analyze Biomarker Profiles: While there is overlap, some patterns may be suggestive. For example, a sharp rise in tubular injury markers (KIM-1, NGAL) without a concurrent surge in autoimmune activity markers (e.g., anti-dsDNA antibodies in a lupus model) might point towards drug toxicity.[8]
-
Histopathological Examination: This is the most definitive method. Look for specific lesions associated with CNI toxicity.
| Histological Finding | Associated with Disease (e.g., LN) | Associated with CNI Toxicity |
| Glomerular Lesions | Immune complex deposition, endocapillary proliferation, crescents.[18] | Generally mild or absent in early stages.[6] |
| Tubular Lesions | Immune deposits, inflammation. | Isometric tubular vacuolization.[7] |
| Interstitial Lesions | Infiltrates of inflammatory cells. | "Striped" pattern of fibrosis and tubular atrophy (chronic).[9] |
| Vascular Lesions | Immune complex vasculopathy. | Arteriolar hyalinosis, especially affecting afferent arterioles.[7][9] |
Experimental Protocols
Protocol 1: Histopathological Evaluation of CNI-Induced Nephrotoxicity
This protocol outlines the steps for preparing and scoring kidney tissue to assess this compound-induced damage.
Methodology:
-
Tissue Collection: At the designated study endpoint, perfuse animals with saline followed by 10% neutral buffered formalin. Harvest kidneys and bisect them longitudinally.
-
Fixation and Processing: Fix the tissue in 10% formalin for 24 hours. Process through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm sections. Stain slides with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to highlight basement membranes, and Masson's Trichrome to assess fibrosis.
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides.
-
Scoring: Use a semi-quantitative scoring system to assess the severity of lesions.
Sample Histopathological Scoring Table:
| Lesion | Score | Description |
| Tubular Vacuolization | 0 | None |
| 1 | <10% of tubules affected | |
| 2 | 10-25% of tubules affected | |
| 3 | >25% of tubules affected | |
| Arteriolar Hyalinosis | 0 | None |
| 1 | 1-2 arterioles with hyalinosis | |
| 2 | >2 arterioles with hyalinosis | |
| 3 | Widespread hyalinosis | |
| Interstitial Fibrosis | 0 | None |
| 1 | Mild, focal fibrosis | |
| 2 | Moderate, multifocal fibrosis | |
| 3 | Severe, widespread fibrosis |
This table is adapted from general principles of renal histopathology scoring.[19]
Protocol 2: Monitoring Workflow for Long-Term this compound Studies
This protocol provides a logical workflow for routine monitoring in a long-term (e.g., 6-month) animal study.
Signaling Pathway
Calcineurin Inhibitor Mechanism of Action and Nephrotoxicity Pathway
This diagram illustrates the dual role of calcineurin inhibition in achieving immunosuppression while also potentially causing kidney damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal injury induced by long-term administration of cyclosporin A to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Long‐Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The kidney injury biomarker profile of patients with lupus nephritis remains unchanged with the second-generation calcineurin inhibitor this compound [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Biomarkers in the assessment of acute and chronic kidney diseases in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijvm.org.il [ijvm.org.il]
- 16. Renal Biomarkers in Companion Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. Effect of Long-Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing Voclosporin and glucocorticoid interactions in co-treatment studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between voclosporin and glucocorticoids in co-treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and glucocorticoids?
A1: The primary mechanism of interaction is pharmacokinetic, occurring at the level of drug metabolism. This compound is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and an inhibitor of P-glycoprotein (P-gp).[1][2][3] Many glucocorticoids, such as dexamethasone, are also substrates of CYP3A4.[4] This creates a potential for drug-drug interactions (DDIs) where co-administration can alter the plasma concentrations of either drug, potentially affecting both efficacy and toxicity. For instance, dexamethasone has the potential to increase the metabolism of this compound.[5]
Q2: Can this compound's inhibition of P-glycoprotein affect glucocorticoid activity?
A2: Yes, this is a potential pharmacodynamic interaction. P-glycoprotein is an efflux transporter that can pump glucocorticoids out of cells. By inhibiting P-gp, this compound may increase the intracellular concentration of glucocorticoids in target tissues, potentially enhancing their therapeutic effect or increasing the risk of glucocorticoid-related side effects.[1] This has been suggested as a mechanism for re-establishing intracellular glucocorticoid action in refractory T-helper 17.1 (Th17.1) lymphocytes.[1]
Q3: Are there any known points of crosstalk between the this compound and glucocorticoid signaling pathways?
A3: While this compound and glucocorticoids have distinct primary signaling pathways, there is potential for crosstalk. This compound inhibits calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to activate gene transcription.[6][7] Glucocorticoids bind to the glucocorticoid receptor (GR), which also translocates to the nucleus and can modulate gene expression.[8][9][10] Crosstalk can occur through the modulation of shared downstream target genes or through interactions between NFAT and GR or their associated co-regulatory proteins in the nucleus. Further research is needed to fully elucidate the specific points of interaction in different cell types.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in cell viability/synergy assays | - Inaccurate drug concentrations.- Cell line variability.- Issues with assay reagents or protocol. | - Verify the stock concentrations and stability of this compound and glucocorticoids.- Perform regular cell line authentication and mycoplasma testing.- Optimize cell seeding density and incubation times.- Include appropriate positive and negative controls in each experiment. |
| Unexpectedly high or low drug efficacy in co-treatment | - Unaccounted for pharmacokinetic interactions.- Cell line expresses high or low levels of CYP3A4 or P-gp. | - Measure the concentrations of both drugs in the cell culture supernatant over time to assess stability and metabolism.- Characterize the expression levels of CYP3A4 and P-gp in your cell model.- Consider using a cell line with a known metabolic profile. |
| Difficulty in interpreting Combination Index (CI) values | - Inappropriate experimental design for CI calculation.- Mathematical errors in calculation. | - Ensure that the dose-response curves for each individual drug are well-characterized before performing combination studies.- Use a constant-ratio combination design for synergy experiments.- Utilize validated software for CI calculation, such as CompuSyn.[11] |
| High variability in in vivo animal studies | - Inconsistent drug formulation or administration.- Genetic variability in animal models.- Differences in animal handling and environmental conditions. | - Ensure consistent and validated methods for drug formulation and administration.- Use a sufficient number of animals per group to achieve statistical power.- Standardize animal housing, diet, and light-dark cycles. |
Quantitative Data
Table 1: Summary of this compound Pharmacokinetic Drug-Drug Interactions
| Co-administered Drug | Effect on this compound | Magnitude of Change | Mechanism |
| Ketoconazole (Strong CYP3A4 inhibitor) | Increased exposure | Cmax: ↑ 6.4-foldAUC: ↑ 18-fold | Inhibition of CYP3A4-mediated metabolism |
| Rifampin (Strong CYP3A4 inducer) | Decreased exposure | AUC: ↓ 0.9-fold | Induction of CYP3A4-mediated metabolism |
| Verapamil (Moderate CYP3A4/P-gp inhibitor) | Increased exposure | Cmax: ↑ 2.1-foldAUC: ↑ 2.7-fold | Inhibition of CYP3A4 and P-gp |
| Digoxin (P-gp substrate) | Increased digoxin exposure | Cmax: ↑ 0.5-foldAUC: ↑ 0.25-fold | Inhibition of P-gp by this compound |
Data compiled from a study assessing this compound's drug-drug interactions.[12]
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method
Objective: To determine if the combination of this compound and a glucocorticoid (e.g., dexamethasone) results in a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Target cell line (e.g., activated T-cells, podocytes)
-
This compound
-
Dexamethasone
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for CI calculation
Methodology:
-
Determine the IC50 of each drug individually:
-
Seed cells in 96-well plates at an optimized density.
-
Treat cells with a serial dilution of this compound and dexamethasone in separate plates.
-
Incubate for a predetermined time (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value for each drug (the concentration that inhibits 50% of cell growth).
-
-
Perform the combination study:
-
Prepare stock solutions of this compound and dexamethasone at a constant molar ratio based on their individual IC50 values.
-
Create a serial dilution of the drug combination.
-
Treat cells with the serial dilutions of the combination.
-
Include wells with each drug alone at the corresponding concentrations in the combination as controls.
-
Incubate for the same duration as the single-drug experiment.
-
Measure cell viability.
-
-
Calculate the Combination Index (CI):
-
Input the dose-response data for the individual drugs and the combination into CompuSyn software.
-
The software will calculate the CI value based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the CYP3A4-mediated metabolism of a glucocorticoid.
Materials:
-
Human liver microsomes (HLMs)
-
Glucocorticoid substrate of CYP3A4 (e.g., dexamethasone)
-
This compound
-
CYP3A4-specific inhibitor (e.g., ketoconazole) as a positive control
-
NADPH regenerating system
-
Incubation buffer
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare the incubation mixture:
-
In a microcentrifuge tube, combine HLMs, the glucocorticoid substrate, and either this compound (at various concentrations), ketoconazole, or vehicle control in the incubation buffer.
-
Pre-incubate the mixture at 37°C.
-
-
Initiate the reaction:
-
Add the NADPH regenerating system to start the metabolic reaction.
-
Incubate for a specific time at 37°C with shaking.
-
-
Stop the reaction:
-
Add a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein.
-
-
Analyze the samples:
-
Transfer the supernatant to a new plate or vials.
-
Quantify the formation of the glucocorticoid's metabolite using a validated LC-MS/MS method.
-
-
Data analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for CYP3A4 inhibition.
-
Visualizations
Caption: Signaling pathways of this compound and glucocorticoids with potential crosstalk.
Caption: General workflow for co-treatment studies of this compound and glucocorticoids.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Cytochrome P450 3A and P-glycoprotein drug-drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Voclosporin Pharmacokinetic Variability: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic (PK) profiles of voclosporin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a calcineurin inhibitor, structurally an analog of cyclosporine A, used as an immunosuppressant medication.[1][2] Its primary mechanism of action is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage prevents NFAT's translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines like IL-2 and ultimately suppressing T-cell mediated immune responses.[1][3]
Q2: We are observing significant inter-individual variability in this compound exposure in our study subjects. What are the common factors that can contribute to this?
A2: Variability in this compound's pharmacokinetic profile can be influenced by several factors. Key considerations include:
-
Genetic Polymorphisms: While specific pharmacogenetic studies on this compound are not as extensive as for older calcineurin inhibitors, the metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] Genetic variations in the CYP3A5 gene, which influences CYP3A activity, have been shown to affect the clearance of other calcineurin inhibitors like tacrolimus and may play a role in this compound exposure variability.[5][6][7]
-
Drug-Drug Interactions: Co-administration of this compound with other drugs can significantly alter its plasma concentrations. Strong and moderate inhibitors of CYP3A4 will increase this compound exposure, while CYP3A4 inducers will decrease it.[8] this compound is also a substrate and inhibitor of P-glycoprotein (P-gp), leading to potential interactions with other P-gp substrates or inhibitors.[8]
-
Food Intake: The absorption of this compound is affected by food. Administration with food, particularly a high-fat meal, can decrease the maximum concentration (Cmax) and the total exposure (AUC) of the drug.[9][10] It is recommended to administer this compound on an empty stomach to ensure adequate absorption.[8]
-
Hepatic and Renal Impairment: Both liver and kidney dysfunction can impact this compound pharmacokinetics. Mild to moderate hepatic impairment can lead to a 1.5- to 2-fold increase in this compound exposure.[11][12][13] Severe renal impairment can result in a 1.5-fold increase in AUC without a significant change in Cmax.[11][12][13]
Q3: Is therapeutic drug monitoring (TDM) necessary for this compound?
A3: Unlike older calcineurin inhibitors such as cyclosporine and tacrolimus, routine therapeutic drug monitoring is generally not required for this compound.[14] This is attributed to its more predictable pharmacokinetic and pharmacodynamic relationship.[1] However, monitoring may be considered in specific situations, such as in patients with severe renal or hepatic impairment, or when co-administered with drugs that have a known potential for significant interaction.
Troubleshooting Guides
Issue 1: Higher-than-Expected this compound Plasma Concentrations
Possible Cause 1: Co-administration with a CYP3A4 Inhibitor.
-
Troubleshooting Steps:
-
Review the subject's concomitant medications for any known strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, verapamil, fluconazole, diltiazem).[8]
-
If a CYP3A4 inhibitor is identified, assess the temporal relationship between its administration and the observed high this compound levels.
-
If clinically feasible, consider discontinuing the interacting medication or switching to an alternative that does not inhibit CYP3A4. If the inhibitor cannot be discontinued, a dose reduction of this compound may be necessary.
-
Possible Cause 2: Hepatic Impairment.
-
Troubleshooting Steps:
-
Assess the subject's liver function through standard clinical laboratory tests (e.g., ALT, AST, bilirubin).
-
In subjects with mild to moderate hepatic impairment, a 1.5- to 2-fold increase in this compound exposure can be expected.[11][12][13]
-
Consider a dose adjustment for patients with pre-existing or developing hepatic dysfunction.
-
Issue 2: Lower-than-Expected this compound Plasma Concentrations
Possible Cause 1: Co-administration with a CYP3A4 Inducer.
-
Troubleshooting Steps:
-
Review the subject's concomitant medications for any known strong or moderate CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort).
-
If a CYP3A4 inducer is present, it may be increasing the metabolism of this compound, leading to lower plasma levels.
-
Avoid co-administration with strong CYP3A4 inducers.
-
Possible Cause 2: Food Effect.
-
Troubleshooting Steps:
-
Confirm that the subject is taking this compound on an empty stomach (at least 1 hour before or 2 hours after a meal).[8]
-
Educate the study subjects on the importance of consistent administration with respect to meals to minimize variability. A high-fat meal can decrease Cmax by up to 53% and AUC by up to 25%.[9][10]
-
Possible Cause 3: Poor Adherence.
-
Troubleshooting Steps:
-
If other causes are ruled out, consider the possibility of non-adherence to the dosing regimen.
-
Implement measures to monitor and encourage adherence, such as pill counts or electronic monitoring.
-
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 hours (median) | [15] |
| Protein Binding | 97% | [1][15] |
| Apparent Volume of Distribution (Vd/F) | 2,154 L | [4][15] |
| Apparent Clearance (CL/F) | 60 L/h | [4] |
| Terminal Half-life (t1/2) | ~30 hours | [1] |
Table 2: Effect of Food on this compound Pharmacokinetics (Single 1.5 mg/kg dose)
| Condition | Cmax Reduction | AUC Reduction | Reference |
| Low-Fat Meal | 29% | 15% | [9][10] |
| High-Fat Meal | 53% | 25% | [9][10] |
Table 3: Effect of Renal and Hepatic Impairment on this compound Pharmacokinetics
| Impairment Level | Change in Cmax | Change in AUC | Reference |
| Mild to Moderate Renal Impairment | No significant change | No significant change | [11][12] |
| Severe Renal Impairment | No significant change | 1.5-fold increase | [11][12][13] |
| Mild to Moderate Hepatic Impairment | 1.5-fold increase | 1.5 to 2-fold increase | [11][12][13] |
Experimental Protocols
Bioanalytical Method for this compound in Human Whole Blood using LC-MS/MS
This protocol is a summary of a validated method for the quantification of this compound in human whole blood.
1. Sample Preparation:
- To a 100 µL aliquot of human whole blood, add a protein precipitation solution containing methanol, 0.2M zinc sulfate, and a deuterated this compound internal standard.[16][17]
- Vortex the mixture to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.[16][17]
2. Chromatographic Conditions:
- LC System: A standard high-performance liquid chromatography (HPLC) system.
- Column: A Zorbax SB-C8, 2.1x12.5mm column maintained at 60°C is suitable.[16][17]
- Mobile Phase: A gradient elution using a mixture of water and acetonitrile, supplemented with 0.02% glacial acetic acid and 0.02mM sodium acetate.[16][17]
- Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[16]
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions of this compound and its internal standard for quantification.
Calcineurin Activity Assay
This protocol outlines a general procedure for measuring calcineurin activity, which can be adapted for use with this compound.
1. Sample Preparation:
- Prepare tissue or cell extracts by homogenization in a suitable lysis buffer containing protease inhibitors.[18][19][20]
- Centrifuge the homogenate to obtain a clear supernatant containing the cellular proteins, including calcineurin.[19]
- Desalt the sample to remove interfering substances like phosphate.[18][19][20]
2. Assay Procedure:
- In a 96-well plate, combine the prepared sample with a reaction buffer containing a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).[19][21]
- The reaction buffer should also contain calmodulin, a necessary cofactor for calcineurin activity.[18][19]
- Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[19][22]
- Stop the reaction and measure the amount of dephosphorylated substrate. This can be done colorimetrically by measuring the released free phosphate using a reagent like Malachite Green, or fluorimetrically using a fluorescently labeled substrate.[19][22]
3. Data Analysis:
- Generate a standard curve using known concentrations of phosphate to quantify the amount released in the samples.
- Calcineurin activity is expressed as the amount of phosphate released per unit of time per amount of protein in the sample.
Mandatory Visualizations
Caption: this compound's inhibition of the calcineurin signaling pathway in T-cells.
Caption: A typical experimental workflow for pharmacokinetic analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 6. content.abcam.com [content.abcam.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound food effect and single oral ascending dose pharmacokinetic and pharmacodynamic studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. Pharmacokinetics of this compound in renal impairment and hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, this compound, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. abcam.com [abcam.com]
- 20. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Voclosporin in cell-based assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of Voclosporin in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a calcineurin inhibitor. It forms a complex with cyclophilin A, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like IL-2.[1][3] By blocking this pathway, this compound suppresses T-cell activation and proliferation.[1][3]
Q2: What are the known off-target effects of this compound?
Q3: How can I select an appropriate concentration of this compound for my cell-based assay?
A3: The optimal concentration of this compound should be determined by performing a dose-response curve in your specific assay. The goal is to identify the lowest concentration that achieves maximal inhibition of the target pathway (e.g., NFAT activation) without causing significant cytotoxicity. It is recommended to start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and then narrow down to a more defined range around the IC50 (the concentration that causes 50% inhibition) for your assay.
Q4: Should I be concerned about this compound's stability in cell culture medium?
A4: this compound is a relatively stable small molecule. However, as with any compound, it is best practice to prepare fresh dilutions from a stock solution for each experiment to ensure consistent activity. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
NFAT Reporter Assay
Q: I am not seeing any inhibition of NFAT activity with this compound in my luciferase reporter assay.
A:
-
Verify Cell Stimulation: Ensure that your positive control (e.g., PMA and ionomycin) is effectively stimulating NFAT activation. Without proper stimulation, there will be no signal to inhibit.
-
Check this compound Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the IC50 in your cell line.
-
Compound Integrity: Confirm that your this compound stock solution is not degraded. Prepare a fresh dilution from a new stock if necessary.
-
Luciferase Interference: Some compounds can directly inhibit luciferase activity, which could mask the biological effect.[7][8] To test for this, you can perform a control experiment where you add this compound to cell lysate from stimulated cells just before reading the luciferase signal. If the signal is reduced, this compound may be directly inhibiting the luciferase enzyme.
Q: I am observing high background luminescence in my NFAT reporter assay.
A:
-
Cell Health: Poor cell health can lead to leaky membranes and aberrant reporter gene expression. Ensure your cells are healthy and not overgrown.
-
Promoter Leakiness: The NFAT-responsive promoter in your reporter construct may have some basal activity. This can be addressed by including proper negative controls (unstimulated cells) and subtracting the background signal.
-
Reagent Quality: Use high-quality luciferase assay reagents and ensure they are prepared according to the manufacturer's instructions.
Cytokine Release Assay
Q: My cytokine release assay shows high variability between replicates when using this compound.
A:
-
Cell Plating Uniformity: Ensure that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variable cytokine production.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of cells, stimuli, and this compound.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. Consider not using the outer wells for critical experiments or ensure proper humidification during incubation.
Q: I am seeing an unexpected increase in some cytokines after treatment with high concentrations of this compound.
A:
-
Cytotoxicity: High concentrations of this compound may induce cytotoxicity, leading to the release of pre-formed cytokines or inflammatory mediators from dying cells. It is crucial to perform a concurrent cell viability assay to distinguish between immunosuppressive effects and cytotoxicity.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects on other signaling pathways that could paradoxically lead to the activation of certain inflammatory responses. A lower, more specific concentration should be used.
Cell Viability and Apoptosis Assays
Q: My cell viability assay (e.g., MTT, WST-1) results are inconsistent when using this compound.
A:
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for viability. Run a cell-free control with media, the assay reagent, and this compound to check for direct chemical reactions.
-
Metabolic Effects: this compound, like other immunosuppressants, may alter the metabolic state of the cells, which can affect the readout of metabolic-based viability assays. Consider using a viability assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release or a dye exclusion assay).
Q: I am trying to measure this compound-induced apoptosis using a Caspase-3/7 assay, but the results are unclear.
A:
-
Time Course: Apoptosis is a dynamic process. The peak of caspase activation can vary depending on the cell type and the stimulus. Perform a time-course experiment to identify the optimal time point for measuring caspase activity.
-
Apoptosis Pathway: this compound may not be a strong inducer of apoptosis in your cell type at the concentrations that inhibit calcineurin. It primarily acts as an immunosuppressant. If you are expecting to see apoptosis, you may need to use much higher concentrations, which may not be physiologically relevant, or co-treat with another agent.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in caspase activity. Use a positive control for apoptosis (e.g., staurosporine) to confirm that the assay is working correctly.
Data Presentation
Comparison of this compound with other Calcineurin Inhibitors
Disclaimer: A comprehensive, quantitative off-target kinase or phosphatase screening panel for this compound is not publicly available. The following table provides a qualitative and semi-quantitative comparison based on published literature.
| Feature | This compound | Cyclosporine A | Tacrolimus |
| Primary Target | Calcineurin | Calcineurin | Calcineurin |
| Binding Protein | Cyclophilin A | Cyclophilin A | FKBP12 |
| Potency against Calcineurin | Higher than Cyclosporine A[4][5] | Standard | High |
| In Vitro Cytotoxicity (HEK293 cells) | Less cytotoxic than Cyclosporine A at 20 and 40 µM[6] | More cytotoxic than this compound at 20 and 40 µM[6] | Not directly compared in the same study |
| IC50 in HEK293 cells (48hr) | 42.3 µM[6] | 21.6 µM[6] | Not reported in this study |
| Effect on Nephrotoxicity-related genes | Less pro-nephrotic gene upregulation than Cyclosporine A[6] | Induces pro-nephrotic genes | Known to be nephrotoxic |
| Clinical Profile | Improved safety profile, especially regarding metabolic disturbances[1][2] | Associated with nephrotoxicity and metabolic alterations[1][2] | Associated with nephrotoxicity and a higher risk of new-onset diabetes |
Experimental Protocols
NFAT Luciferase Reporter Assay
Objective: To determine the IC50 of this compound on NFAT-driven luciferase expression in a reporter cell line.
Materials:
-
Jurkat-Lucia™ NFAT reporter cell line (or similar)
-
Complete cell culture medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Luciferase assay reagent
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed the NFAT reporter cells in a white, opaque 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM.
-
Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete medium. Add 50 µL of the stimulation cocktail to all wells except the unstimulated control wells. To the unstimulated wells, add 50 µL of complete medium.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background luminescence from the unstimulated control wells. Plot the luminescence signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
General Cytokine Release Assay
Objective: To measure the effect of this compound on the release of a specific cytokine (e.g., IL-2) from stimulated primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound
-
T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
ELISA kit for the cytokine of interest
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate 2 x 10^5 PBMCs or T-cells per well in 100 µL of complete RPMI medium in a 96-well plate.
-
Compound Addition: Add 50 µL of this compound at various concentrations to the wells. Include appropriate vehicle controls.
-
Pre-incubation: Incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add 50 µL of the T-cell stimulation reagent to the appropriate wells. Leave some wells unstimulated as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.
Caspase-3/7 Apoptosis Assay
Objective: To assess whether high concentrations of this compound induce apoptosis in a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Staurosporine (as a positive control for apoptosis)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White, opaque 96-well microplates
Procedure:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Addition: The next day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM). Include wells treated with a known apoptosis inducer like staurosporine (e.g., 1 µM) as a positive control, and vehicle-treated wells as a negative control.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours). A time-course experiment may be necessary to determine the optimal incubation period.
-
Caspase Assay: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal from the this compound-treated wells to the negative and positive controls to determine if this compound induces caspase-3/7 activity.
Visualizations
Caption: this compound's mechanism of action in T-cells.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Voclosporin Dosing with CYP3A4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for adjusting voclosporin dosage when co-administered with cytochrome P450 3A4 (CYP3A4) inhibitors. Understanding these drug-drug interactions is critical for maintaining therapeutic efficacy and ensuring patient safety during clinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The pharmacological activity of this compound is mainly attributed to the parent molecule.[1]
Q2: Why is it necessary to adjust the this compound dose when administered with a CYP3A4 inhibitor?
A2: Co-administration with a CYP3A4 inhibitor can significantly increase this compound exposure in the body, which may elevate the risk of adverse reactions, including nephrotoxicity.[4][5][6] Dosage adjustments are crucial to mitigate these risks.
Q3: What are the specific dosage recommendations for this compound when used with different strengths of CYP3A4 inhibitors?
A3: The dosage adjustments depend on the strength of the CYP3A4 inhibitor. Co-administration with strong CYP3A4 inhibitors is contraindicated.[4][7][8][9] For moderate inhibitors, a dose reduction is required, and for mild inhibitors, no adjustment is necessary.[7][8] Please refer to the detailed dosage adjustment table below.
Q4: Are there any other substances that should be avoided during this compound treatment?
A4: Yes, grapefruit and grapefruit juice should be avoided as they are moderate CYP3A4 inhibitors and can increase this compound levels.[4][7][10]
Q5: What should I do if a patient misses a dose of this compound?
A5: If a dose is missed, it should be taken as soon as possible within 4 hours. If more than 4 hours have passed, the patient should wait until the next scheduled dose. Patients should not take a double dose to make up for a missed one.[8][11]
This compound Dosage Adjustment with CYP3A4 Inhibitors
This table summarizes the recommended dosage adjustments for this compound when co-administered with CYP3A4 inhibitors, based on the inhibitor's strength.
| CYP3A4 Inhibitor Strength | Recommended this compound Dosage Adjustment | Examples of Inhibitors |
| Strong | Contraindicated.[4][7][8][9] | Ketoconazole, itraconazole, clarithromycin.[9][12][13] |
| Moderate | Reduce daily dosage to 15.8 mg in the morning and 7.9 mg in the evening.[4][7][8][10][14] | Verapamil, fluconazole, diltiazem.[9][12][14] |
| Mild | No dosage adjustment is necessary.[7][8] | (Examples not specifically listed in provided context) |
Experimental Protocols
While specific, detailed protocols from individual studies are proprietary, a general methodology for a clinical trial assessing the drug-drug interaction between this compound and a CYP3A4 inhibitor would typically involve the following phases:
A General Protocol for a this compound Drug-Drug Interaction Study
-
Subject Recruitment: Healthy adult volunteers are recruited for the study. Participants undergo a thorough screening process, including medical history, physical examination, and laboratory tests to ensure they meet the inclusion criteria.
-
Study Design: An open-label, multi-arm, sequential study design is often employed.[15][16]
-
Pharmacokinetic Assessment (Baseline):
-
Subjects receive a standard dose of this compound (e.g., 0.4 mg/kg) every 12 hours.[16]
-
Serial blood samples are collected over a 12-hour dosing interval to determine the pharmacokinetic profile of this compound alone.
-
Key pharmacokinetic parameters measured include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[15][16]
-
-
Co-administration Phase:
-
Following a washout period, subjects are administered the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) until it reaches a steady state.[16]
-
This compound is then co-administered with the CYP3A4 inhibitor.
-
Serial blood samples are collected again to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.
-
-
Data Analysis:
-
The Cmax and AUC of this compound when administered alone are compared to the values obtained during co-administration with the CYP3A4 inhibitor.
-
Statistical analyses are performed to determine the significance of any changes in this compound exposure. For instance, a study found that the strong CYP3A4 inhibitor ketoconazole increased this compound Cmax by 6.4-fold and AUC by 18-fold.[15][16] In contrast, the moderate inhibitor verapamil increased this compound Cmax by 2.1-fold and AUC by 2.7-fold.[15][16]
-
Visualizing the Interaction: Metabolic Pathway and Dosing Logic
To further clarify the mechanism of interaction and the necessary adjustments, the following diagrams illustrate the metabolic pathway of this compound and the decision-making process for dosage modification.
Caption: this compound metabolic pathway via CYP3A4 and the blocking effect of a CYP3A4 inhibitor.
Caption: Decision workflow for adjusting this compound dosage with CYP3A4 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. This compound (Lupkynis) | Davis’s Drug Guide [peds.unboundmedicine.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Dosing | LUPKYNIS® (this compound) [lupkynispro.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. emails.data4nhs.com [emails.data4nhs.com]
- 15. Cytochrome P450 3A and P-glycoprotein drug–drug interactions with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 3A and P-glycoprotein drug-drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Voclosporin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on HPLC purification methods for separating Voclosporin isomers. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that require separation?
A1: The primary isomers of this compound are the cis and trans geometric isomers, which differ in the spatial arrangement around a double bond in an amino acid side chain.[1][2] The trans-isomer is the therapeutically more potent form of the drug.[1]
Q2: What is the most common approach for purifying this compound isomers?
A2: The most frequently cited method for the purification of this compound isomers on a preparative scale is column chromatography using a silica gel stationary phase.[1][3] For analytical and smaller-scale preparative work, High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Q3: Can reversed-phase HPLC be used to separate this compound isomers?
A3: Yes, reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound and its isomers.[4][5] Columns such as C18 and C8 are typically employed.[4] While analytical methods are well-documented, adapting these for preparative purification is feasible, though challenges like column overloading need to be addressed.
Q4: What are the key factors influencing the separation of this compound isomers?
A4: The key factors influencing the HPLC separation of this compound isomers include the choice of stationary phase, the composition of the mobile phase (including organic modifiers, buffers, and pH), column temperature, and flow rate.[6][7][8]
HPLC Purification Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound isomers.
Problem 1: Poor resolution between cis and trans isomer peaks.
-
Potential Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: The selectivity between the isomers is highly dependent on the mobile phase. For normal-phase chromatography on silica, adjusting the ratio of non-polar and polar solvents (e.g., toluene and acetone, or toluene and methylisobutylketone) can significantly impact resolution.[1][3] For reversed-phase HPLC, systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous component. Small changes in the mobile phase composition can lead to significant differences in retention and selectivity.
-
-
Potential Cause 2: Unsuitable Stationary Phase.
-
Solution: If optimizing the mobile phase is insufficient, consider a different stationary phase. While silica gel is effective for normal-phase separation, other phases might offer different selectivity. For reversed-phase, if a C18 column provides poor resolution, a C8 or a phenyl-based column could provide the necessary difference in interaction to improve separation.
-
-
Potential Cause 3: High Column Temperature.
-
Solution: While higher temperatures can improve peak efficiency, they can also sometimes reduce selectivity. Try reducing the column temperature in increments of 5-10°C to see if resolution improves.
-
Problem 2: Peak tailing, particularly for the more retained isomer peak.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: In reversed-phase HPLC, peak tailing for amine-containing compounds like this compound can occur due to interactions with acidic silanol groups on the silica support. Using a modern, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can reduce tailing. Adjusting the mobile phase pH to suppress the ionization of silanols (e.g., pH < 4) can also be effective.
-
-
Potential Cause 2: Column Overload.
-
Solution: This is common in preparative chromatography. If the peak shape is symmetrical at low concentrations but tails at higher concentrations, you are likely overloading the column. Reduce the injection volume or the sample concentration. For preparative work, you may need to switch to a larger diameter column.[9]
-
Problem 3: Inconsistent or drifting retention times.
-
Potential Cause 1: Poor Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient elution and when using mobile phases containing additives. Flushing the column with at least 10-20 column volumes of the mobile phase is a good starting point.[10]
-
-
Potential Cause 2: Changes in Mobile Phase Composition.
-
Solution: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an on-line mixer, ensure it is functioning correctly.
-
-
Potential Cause 3: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[11]
-
Experimental Protocols
Analytical Method for this compound Isomer Separation
This protocol is based on methods described for the analysis of this compound and its related substances.
-
Column: Zorbax SB C18, 1.8 µm, 100 x 2.1 mm (or equivalent high-performance C18 column).
-
Mobile Phase A: 55% Water, 38% Acetonitrile, 7% tert-Butyl methyl ether, 0.02% Phosphoric Acid.
-
Mobile Phase B: 23% Water, 70% Acetonitrile, 7% tert-Butyl methyl ether, 0.02% Phosphoric Acid.
-
Gradient: A suitable gradient will need to be developed to resolve the cis and trans isomers from the main peak and other impurities. A starting point could be a linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 90 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 3.0 µL.
-
Diluent: Ethanol.
Preparative Purification of this compound Isomers (Based on Column Chromatography)
This protocol outlines a general approach for scaling up the separation using preparative HPLC with a silica-based stationary phase.
-
Column: A preparative column packed with silica gel, 5-10 µm particle size. The dimensions will depend on the amount of material to be purified.
-
Mobile Phase: A mixture of toluene and methylisobutylketone, with the ratio optimized for the best separation. A starting point could be a ratio of 38:62 (v/v).[3]
-
Elution Mode: Isocratic elution is often used in preparative chromatography for simplicity and scalability.
-
Flow Rate: The flow rate will depend on the column dimensions. It should be scaled appropriately to maintain the optimal linear velocity from the analytical separation.
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase at a concentration that avoids on-column precipitation.
-
Injection: Inject a sample volume that does not exceed the loading capacity of the column to avoid peak distortion and loss of resolution.
-
Fraction Collection: Collect fractions as the peaks elute. Use a fraction collector triggered by the UV detector signal.
-
Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to determine the purity of the separated isomers.
-
Post-Purification: Combine the fractions containing the pure desired isomer and evaporate the solvent.
Quantitative Data
The following table summarizes the reported purity of this compound before and after purification by column chromatography on silica gel, demonstrating the effectiveness of this technique in separating the trans (this compound) and cis isomers.
| Sample Stage | % trans-Voclosporin | % cis-Voclosporin | % Cyclosporin A | Reference |
| Crude Product | 42.6% | 40.2% | 2.9% | [1][3] |
| After Toluene/Acetone Purification | 85.7% | 3.6% | 2.6% | [1][3] |
| Final Product after Crystallization | 90.6% | 0.4% | 3.7% | [1][3] |
Visualizations
This compound's Mechanism of Action: Calcineurin Signaling Pathway
Caption: Calcineurin inhibition pathway by this compound.
General Experimental Workflow for HPLC Purification
Caption: HPLC purification workflow for this compound isomers.
Logical Troubleshooting Diagram for Poor Resolution
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. data.epo.org [data.epo.org]
- 3. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jetir.org [jetir.org]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Voclosporin Animal Models: Technical Support Center for Mitigating Hypertension
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypertension as a side effect in animal models treated with voclosporin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: My this compound-treated rats/mice are exhibiting a significant increase in blood pressure. How can I confirm this is a drug-related effect and what are the immediate steps?
A1: First, ensure your blood pressure measurements are accurate and reproducible. Both tail-cuff plethysmography and telemetry are standard methods, with telemetry being the gold standard for continuous and stress-free monitoring.[1][2][3][4] If a significant and consistent elevation in blood pressure correlates with this compound administration, it is likely a drug-induced effect, a known class effect of calcineurin inhibitors.[5]
Immediate Steps:
-
Verify Dosage: Double-check your this compound dosage calculations and administration protocol to rule out accidental overdose.
-
Monitor Animal Welfare: Closely observe the animals for any signs of distress, such as lethargy, reduced food and water intake, or neurological symptoms.
-
Consider Dose Reduction: If the hypertension is severe and compromising animal health, a temporary dose reduction of this compound may be necessary. Note that this may impact the primary outcomes of your study.
-
Implement a Mitigation Strategy: Based on the proposed mechanisms of calcineurin inhibitor-induced hypertension, consider introducing an antihypertensive agent. Potential options are detailed in the FAQs below.
Q2: I am planning a long-term study with this compound in a hypertensive animal model. What baseline measurements should I establish?
A2: For studies involving hypertensive models, such as Spontaneously Hypertensive Rats (SHR), it is crucial to establish a stable baseline before this compound administration.
Recommended Baseline Measurements:
-
Blood Pressure: Record blood pressure for at least 7-10 days prior to the start of the experiment to acclimate the animals to the measurement procedure and to obtain a stable baseline.[6]
-
Renal Function: Measure baseline serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.
-
Electrolytes: Assess baseline serum levels of magnesium and potassium, as calcineurin inhibitors can cause disturbances.
-
Body Weight and Food/Water Intake: Monitor these parameters daily as significant changes can indicate adverse effects.
Q3: The antihypertensive agent I'm co-administering with this compound is not effectively controlling the hypertension. What could be the issue?
A3: Several factors could contribute to the lack of efficacy of the co-administered antihypertensive agent:
-
Inappropriate Mechanism of Action: this compound-induced hypertension is multifactorial. The chosen antihypertensive may not target the primary mechanism driving the hypertension in your specific model. For example, if the hypertension is primarily driven by endothelin-1, a beta-blocker may be less effective than an endothelin receptor antagonist.
-
Insufficient Dosage: The dosage of the antihypertensive may be too low to counteract the hypertensive effects of this compound. A dose-response study may be necessary to determine the optimal dose.
-
Pharmacokinetic Interactions: While less common with this compound compared to older calcineurin inhibitors, potential drug-drug interactions affecting the metabolism of either this compound or the antihypertensive agent should be considered.[7]
-
Model-Specific Resistance: The specific animal strain you are using may have a different sensitivity to the chosen antihypertensive.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hypertension?
A1: this compound, as a calcineurin inhibitor, is thought to induce hypertension through several mechanisms, primarily related to its effects on the vasculature and the kidneys[8]:
-
Afferent Arteriole Vasoconstriction: Inhibition of calcineurin in the smooth muscle cells of the afferent arterioles in the kidney leads to vasoconstriction, increased renal vascular resistance, and a decrease in the glomerular filtration rate (GFR).[5]
-
Endothelin-1 Upregulation: Calcineurin inhibitors can increase the production of the potent vasoconstrictor, endothelin-1.
-
Nitric Oxide (NO) Reduction: They may also decrease the production of the vasodilator nitric oxide.
-
Renin-Angiotensin System (RAS) Activation: Some studies suggest an activation of the RAS, leading to increased angiotensin II levels and subsequent vasoconstriction and sodium retention.[8]
-
Increased Sympathetic Nervous System Activity: An increase in sympathetic outflow can contribute to systemic vasoconstriction.[9]
-
Sodium Retention: Calcineurin inhibitors can increase the activity of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, leading to sodium and water retention.[8]
Q2: What are the potential pharmacological strategies to mitigate this compound-induced hypertension in animal models?
A2: Based on the proposed mechanisms, several classes of drugs have been investigated, primarily in studies with cyclosporine and tacrolimus, which can be extrapolated to this compound with caution.
-
Endothelin Receptor Antagonists (e.g., Bosentan): By blocking the action of endothelin-1, these agents can counteract vasoconstriction.[10][11]
-
Nitric Oxide Donors/Enhancers (e.g., L-arginine): Supplementation with L-arginine, the precursor to nitric oxide, may help restore the balance between vasoconstriction and vasodilation.[12][13][14]
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): These drugs block the sodium-chloride cotransporter in the distal tubule, promoting sodium and water excretion and thereby lowering blood pressure.[15][16][17]
-
Renin-Angiotensin System (RAS) Inhibitors (e.g., ACE inhibitors, ARBs): These are effective in counteracting the effects of angiotensin II.[18]
Q3: Are there any non-pharmacological approaches to consider?
A3: While pharmacological interventions are the primary approach, some general laboratory practices can help manage blood pressure:
-
Low-Sodium Diet: A low-sodium diet can help mitigate the sodium-retaining effects of calcineurin inhibitors.[13]
-
Stress Reduction: Minimizing stress in the animal's environment is crucial, as stress can independently raise blood pressure. This includes proper handling, housing, and acclimatization to procedures.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies on calcineurin inhibitor-induced hypertension and its mitigation in animal models. Note that most of the available data is for cyclosporine and tacrolimus.
Table 1: Cyclosporine-Induced Hypertension in Rodent Models
| Animal Model | Cyclosporine Dose & Route | Duration | Blood Pressure Measurement | Systolic Blood Pressure Increase (mmHg) | Reference |
| Wistar Rats | 10 mg/kg/day SC | 30 days | Tail-cuff | ~20 | [10] |
| Sprague-Dawley Rats | 25 mg/kg/day IP | 7 days | Not specified | ~13.4 | [19] |
| Sprague-Dawley Rats | 25 mg/kg/day IP | 7 days | Mean Arterial Pressure | ~42% increase | [20] |
| Fawn-Hooded Hypertensive Rats | 12 mg/kg/day in diet | Not specified | Not specified | to ~198 | [18] |
Table 2: Mitigation of Calcineurin Inhibitor-Induced Hypertension in Rodent Models
| Animal Model | Calcineurin Inhibitor | Mitigating Agent & Dose | Duration | Effect on Systolic Blood Pressure (mmHg) | Reference |
| Wistar Rats | Cyclosporine | Bosentan (100 mg/kg/day gavage) | 5 days | Decrease from 134 to 122 | [10][11] |
| Marmosets | Cyclosporine | Bosentan (100 mg/kg/day gavage) | 7 days | Decrease from 156 to 139 | [10][11] |
| Sprague-Dawley Rats | Cyclosporine | L-arginine (2 g/kg/day) | Not specified | Significant protection | [12] |
| Fawn-Hooded Hypertensive Rats | Tacrolimus | Perindopril (5 mg/kg/day) + Losartan (50 mg/kg/day) | Not specified | Decrease from 198 to 153 | [18] |
| Spontaneously Hypertensive Rats | Ovariectomized | Hydrochlorothiazide (3 mg/kg) | 8 weeks | Attenuated blood pressure variability | [15] |
Experimental Protocols
Protocol 1: Induction of Hypertension with a Calcineurin Inhibitor (Example with Cyclosporine)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Dissolve Cyclosporine A in olive oil to a final concentration for a dose of 25 mg/kg.
-
Administration: Administer the cyclosporine solution via intraperitoneal (IP) injection daily for 7 days. A control group should receive vehicle (olive oil) only.[20][21]
-
Blood Pressure Monitoring: Measure blood pressure daily using either tail-cuff plethysmography or telemetry. For tail-cuff, ensure proper acclimatization of the animals to the restraining device.[6][22]
-
Endpoint: After 7 days, a significant increase in blood pressure should be observed in the cyclosporine-treated group compared to the vehicle control group.
Protocol 2: Mitigation of Hypertension with an Endothelin Receptor Antagonist (Bosentan)
-
Induction of Hypertension: Induce hypertension as described in Protocol 1.
-
Mitigation Agent Preparation: Prepare a suspension of Bosentan in gum arabic.
-
Administration: On day 3 or 4 of cyclosporine treatment, begin co-administration of Bosentan (e.g., 100 mg/kg) via oral gavage daily for the remainder of the study.[10] A control group should receive the vehicle for Bosentan (gum arabic).
-
Blood Pressure Monitoring: Continue daily blood pressure measurements.
-
Endpoint: A significant reduction in blood pressure should be observed in the group receiving Bosentan compared to the group receiving cyclosporine alone.
Protocol 3: Mitigation of Hypertension with a Nitric Oxide Precursor (L-arginine)
-
Induction of Hypertension: Induce hypertension as described in Protocol 1.
-
Mitigation Agent Preparation: Dissolve L-arginine in the drinking water or prepare for daily injection.
-
Administration: Provide L-arginine supplemented drinking water (e.g., 4 g/L) or administer L-arginine via IP injection (e.g., 200 mg/kg) concurrently with cyclosporine administration.[23][24]
-
Blood Pressure Monitoring: Monitor blood pressure daily.
-
Endpoint: The L-arginine treated group should show a significantly lower blood pressure compared to the group treated with cyclosporine alone.
Visualizations
Caption: Proposed signaling pathways of this compound-induced hypertension.
Caption: Experimental workflow for testing hypertension mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kentscientific.com [kentscientific.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis of calcineurin inhibitor–induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Bosentan ameliorates cyclosporin A-induced hypertension in rats and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of oral L-arginine supplementation on cyclosporine induced nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of dietary L-arginine supplementation on chronic cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-arginine on cyclosporin-induced alterations of vascular NO/cGMP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrochlorothiazide combined with exercise training attenuates blood pressure variability and renal dysfunctions in an experimental model of hypertension and ovarian hormone deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood pressure effects of hydrochlorothiazide, applied to the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tacrolimus-induced hypertension and nephrotoxicity in Fawn-Hooded rats are attenuated by dual inhibition of renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vascular mechanisms of cyclosporin-induced hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Ciclosporin-induced hypertension is associated with increased sodium transporter of the loop of Henle (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. A comparison effects of l-citrulline and l-arginine against cyclosporine-induced blood pressure and biochemical changes in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Voclosporin in oral formulations for research
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Voclosporin for research purposes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that hinder its oral bioavailability?
This compound is a complex cyclic peptide with properties that present significant challenges for oral formulation. Its high molecular weight and, most critically, its poor aqueous solubility are the primary barriers to effective absorption from the gastrointestinal (GI) tract.[1][2][3] It is practically insoluble in water, which is a rate-limiting step for its dissolution and subsequent absorption.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 1214.6 g/mol [1][3] | Large size can limit passive diffusion across the intestinal membrane. |
| Aqueous Solubility | Practically insoluble (<0.1 g/L)[2][3] | Major hurdle; the drug must dissolve to be absorbed. This is the primary reason for low bioavailability. |
| Chemical Class | Cyclosporine A analog, Calcineurin Inhibitor[4][5] | Lipophilic and hydrophobic nature contributes to poor water solubility.[1] |
| Metabolism | Primarily metabolized by CYP3A4 in the liver.[4][6] | Susceptible to first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation. |
| Food Effect | Administration with food decreases Cmax and AUC.[7][8] | Absorption is optimal on an empty stomach, suggesting that food components or GI fluid changes interfere with the formulation's performance.[6][9][10] |
Q2: My in-vivo animal study is showing low and highly variable this compound plasma concentrations. What are the likely causes?
Low and erratic absorption in preclinical studies is a common issue for poorly soluble compounds like this compound. The primary causes often revolve around formulation-dependent dissolution and in-vivo precipitation.
-
Inadequate Formulation: Simply suspending the crystalline drug in an aqueous vehicle is often insufficient. The drug may not dissolve adequately in the GI tract, leading to poor absorption.
-
Drug Precipitation: Even if a solubility-enhancing formulation is used (like a lipid-based or amorphous system), the drug can precipitate out into its less soluble, crystalline form upon dilution with aqueous GI fluids. This dramatically reduces the concentration gradient needed for absorption.
-
High First-Pass Metabolism: this compound is a substrate for the CYP3A4 enzyme, which is abundant in the liver and intestinal wall.[4][6] Significant metabolism before the drug reaches systemic circulation can lower its bioavailability.
-
P-glycoprotein (P-gp) Efflux: this compound is also an inhibitor of P-gp, a transporter protein that can pump drugs out of intestinal cells back into the lumen, thereby reducing net absorption.[3] While it's an inhibitor, interactions at this level can be complex.
Q3: What are the most promising formulation strategies to improve this compound's oral bioavailability for research?
Given that this compound's absorption is dissolution-rate limited, the most effective strategies focus on increasing its solubility and maintaining a dissolved state within the GI tract. The following approaches are highly recommended.
Table 2: Comparison of Key Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages for this compound | Common Challenges |
|---|---|---|---|
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the gut, keeping the drug solubilized.[11][12] | Highly effective for lipophilic drugs. Can bypass the dissolution step and utilize lipid absorption pathways. The parent drug, cyclosporine, was successfully reformulated this way (Neoral®).[11][13] | Formulation complexity; potential for drug precipitation upon dilution in the GI tract if not optimized.[11] |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state.[14][15] This state has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[16] | Can achieve significant supersaturation in the gut, driving absorption.[15] Well-established manufacturing techniques like spray drying and hot-melt extrusion are scalable.[15] | The amorphous form is thermodynamically unstable and can revert to the crystalline state during storage or in the GI tract, especially in the presence of water.[15][17] |
| Particle Size Reduction (Nanonization) | Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[18][19] | Increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation.[18] | May not be sufficient on its own to overcome very low intrinsic solubility. Can be challenging to prevent particle aggregation. |
Q4: How does food impact this compound absorption, and what does this imply for my experiments?
Clinical data shows that taking this compound with food, particularly high-fat meals, significantly reduces its peak concentration (Cmax) and overall exposure (AUC).[7] For research, this means:
-
Standardize Dosing Conditions: Always administer oral formulations to fasted animals to ensure consistency and maximize exposure. A typical fasting period is overnight for rodents.
-
Formulation Insight: The negative food effect suggests that the formulation's ability to be diluted and absorbed is altered by the presence of food, which changes GI motility, pH, and fluid composition. This underscores the importance of developing a robust formulation (like a Self-Emulsifying Drug Delivery System - SEDDS) that is less susceptible to these variations.
Q5: What is the fundamental mechanism of action for this compound?
This compound is a calcineurin inhibitor.[4][20] Its primary mechanism involves suppressing the immune system, particularly T-cell activation.[20][21] When a T-cell is activated, intracellular calcium levels rise, which in turn activates an enzyme called calcineurin.[21] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[21][22] This allows NFAT to move into the nucleus and trigger the production of inflammatory cytokines like Interleukin-2 (IL-2), leading to T-cell proliferation and an immune response.[21][22] this compound binds to an intracellular protein (cyclophilin) and this complex inhibits calcineurin's activity, blocking NFAT dephosphorylation and halting the entire downstream signaling cascade.[1][23]
Caption: this compound inhibits calcineurin, blocking NFAT activation and T-cell response.
Section 2: Troubleshooting Guide for Low Bioavailability
Table 3: Common Issues and Solutions in this compound Formulation Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor/Incomplete Dissolution | - Formulation is a simple suspension of crystalline drug.- Insufficient amount of solubilizing excipients (lipids, surfactants). | - Adopt an enabling formulation: Develop a lipid-based system (LBDDS) or an amorphous solid dispersion (ASD).- Increase excipient ratio: In LBDDS, increase the surfactant-to-oil ratio. In ASDs, increase the polymer-to-drug ratio. |
| High Inter-Subject Variability in PK Data | - Formulation performance is highly sensitive to GI conditions (pH, dilution).- Drug precipitation in the stomach or intestine. | - Develop a robust LBDDS: Use self-microemulsifying drug delivery systems (SMEDDS), which form smaller, more stable droplets upon dilution.- Incorporate precipitation inhibitors: Add polymers like HPMC or PVP to ASD formulations to help maintain supersaturation in the gut. |
| Low Overall Exposure (Low AUC) | - Poor solubility and dissolution (see above).- Significant first-pass metabolism by CYP3A4. | - Maximize dissolution: Use a formulation that achieves supersaturation (e.g., ASD).- Consider co-administration (for mechanistic studies only): In animal models, co-dosing with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. This is not for therapeutic development but to understand absorption limitations. |
| Formulation Instability | - Amorphous drug in an ASD is recrystallizing over time.- Lipid-based formulation shows phase separation. | - Screen for stabilizing polymers: Select a polymer for your ASD that has strong interactions (e.g., hydrogen bonding) with this compound and a high glass transition temperature (Tg).- Optimize LBDDS components: Ensure all excipients (oil, surfactant, co-solvent) are fully miscible at the intended storage temperature. |
Caption: Troubleshooting workflow for addressing low this compound bioavailability.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SMEDDS)
This protocol describes a lab-scale method for preparing a SMEDDS formulation, similar in principle to the vehicle used in reported animal studies.[24]
-
Materials & Equipment:
-
This compound active pharmaceutical ingredient (API)
-
Lipid/Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40) or Vitamin E TPGS[24]
-
Co-solvent/Co-surfactant: Transcutol® HP or Ethanol
-
Glass vials, magnetic stirrer and stir bars, analytical balance, water bath.
-
-
Methodology:
-
Screening Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best candidates.
-
Constructing a Ternary Phase Diagram: To identify the optimal ratio of components, mix the oil, surfactant, and co-solvent in various proportions. Titrate each mixture with water and observe the formation of emulsions. The goal is to find a region that forms a clear, stable microemulsion upon gentle agitation.
-
Preparing the Drug-Loaded SMEDDS: a. Weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial based on the optimized ratio from the phase diagram. b. Heat the mixture in a water bath (e.g., 40°C) to reduce viscosity. c. Add the pre-weighed this compound API to the excipient mixture. d. Stir using a magnetic stirrer until the drug is completely dissolved and the solution is clear. This is your SMEDDS pre-concentrate.
-
Characterization: a. Emulsification Study: Add a small amount (e.g., 1 mL) of the SMEDDS pre-concentrate to a larger volume (e.g., 250 mL) of aqueous media (e.g., water or simulated gastric fluid) with gentle stirring. b. Analysis: Measure the time it takes to emulsify, the resulting droplet size (using a particle size analyzer), and visually inspect for any drug precipitation. An ideal SMEDDS will emulsify quickly (< 2 minutes) to form droplets < 200 nm in diameter.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This is a common and straightforward laboratory method for screening ASD formulations.
-
Materials & Equipment:
-
This compound API
-
Polymer: Povidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Solvent: A common solvent that dissolves both this compound and the polymer (e.g., methanol, acetone, or a mixture).[5][25]
-
Rotary evaporator (Rotovap) or vacuum oven, round-bottom flask, analytical balance.
-
-
Methodology:
-
Preparation of the Solution: a. Weigh the desired amounts of this compound and polymer (e.g., in a 1:3 or 1:4 drug-to-polymer ratio) into a round-bottom flask. b. Add a sufficient amount of the selected solvent to completely dissolve both components. Sonicate briefly if needed.
-
Solvent Removal: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure. The water bath temperature should be kept relatively low (e.g., 40-50°C) to minimize thermal degradation. c. Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Drying and Collection: a. Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent. b. Carefully scrape the solid ASD material from the flask. c. Gently grind the material into a fine powder using a mortar and pestle.
-
Characterization: a. Confirm Amorphous Nature: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg). b. Perform Dissolution Testing: Compare the dissolution profile of the ASD powder to the crystalline API.
-
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound CAS#: 515814-01-4 [m.chemicalbook.com]
- 6. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedjournal.com [biomedjournal.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 23. Oral this compound: novel calcineurin inhibitor for treatment of noninfectious uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. This compound | CAS 515814-01-4 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
Voclosporin and Tacrolimus: A Preclinical Comparative Analysis of Calcineurin Inhibitors
In the landscape of immunosuppressive therapies, particularly for autoimmune diseases such as lupus nephritis, calcineurin inhibitors (CNIs) remain a cornerstone of treatment. This guide provides a detailed preclinical comparison of two prominent CNIs: voclosporin, a novel agent, and tacrolimus, a well-established therapeutic. The focus is on their differential efficacy and mechanisms of action as elucidated in in vitro and preclinical animal models, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Immunophilins
Both this compound and tacrolimus exert their immunosuppressive effects by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1][2][3] Calcineurin activation, triggered by an increase in intracellular calcium, leads to the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[2][3] Dephosphorylated NFAT then translocates to the nucleus, where it upregulates the transcription of key pro-inflammatory cytokines like Interleukin-2 (IL-2), driving T-cell proliferation and the subsequent inflammatory cascade.[2][3]
While their ultimate target is the same, this compound and tacrolimus engage with calcineurin through different intracellular proteins known as immunophilins. This compound binds to cyclophilin, whereas tacrolimus binds to FK-binding protein 12 (FKBP12).[1][4] This initial binding event forms a drug-immunophilin complex that then inhibits calcineurin's phosphatase activity.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Safety and Efficacy Study of this compound and Tacrolimus in Transplantation [ctv.veeva.com]
- 3. Donor preconditioning with a calcineurin inhibitor improves outcome in rat syngeneic kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
Voclosporin Demonstrates Superior Metabolic Stability Over Older Calcineurin Inhibitors
A comparative analysis of voclosporin versus cyclosporine and tacrolimus reveals key metabolic advantages for the newer calcineurin inhibitor (CNI), primarily driven by its unique chemical structure. This guide provides an in-depth comparison supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
This compound, a novel CNI, has been engineered to overcome some of the limitations associated with its predecessors, cyclosporine and tacrolimus. A key area of improvement lies in its metabolic profile, leading to more predictable pharmacokinetics and a potentially better safety profile. This enhanced metabolic stability is a critical factor for researchers, scientists, and drug development professionals in the evaluation of immunosuppressive therapies.
Enhanced Metabolic Profile of this compound
This compound is a structural analog of cyclosporine with a modification at the amino acid-1 position. This single alteration is fundamental to its improved metabolic stability. While cyclosporine has a "metabolic soft spot" at this position, making it susceptible to extensive metabolism by cytochrome P450 3A4 (CYP3A4) into numerous metabolites, this compound's modification shifts the primary site of metabolism. This results in the formation of fewer and less active metabolites.[1][2]
In contrast to cyclosporine, which is primarily metabolized by CYP3A4, tacrolimus metabolism is predominantly mediated by CYP3A5, with a smaller contribution from CYP3A4.[3] The intrinsic clearance of tacrolimus in human liver microsomes has been shown to be dependent on CYP3A5 genotype.[4] this compound is also a substrate for CYP3A4, but its altered metabolic pathway contributes to its more predictable pharmacokinetic profile.[5][6]
The practical implication of this enhanced metabolic stability is a more consistent drug exposure with this compound, reducing the need for therapeutic drug monitoring that is essential for cyclosporine and tacrolimus to maintain efficacy and avoid toxicity.[7]
Comparative In Vitro Metabolic Stability
The superior metabolic stability of this compound can be quantitatively assessed through in vitro studies using human liver microsomes. These studies measure key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly a drug is metabolized by liver enzymes.
| Drug | In Vitro Parameter | Value | Primary Metabolizing Enzyme |
| This compound | Data not available in searched literature | - | CYP3A4[5] |
| Cyclosporine | Intrinsic Clearance (CLint) | 0.050 ± 0.002 µL/min/pmol CYP3A4.1 | CYP3A4[3][8] |
| Tacrolimus | Intrinsic Clearance (CLint) | 15.9 ± 9.8 µL/min/mg protein (CYP3A51/3) | CYP3A5 > CYP3A4[3][4] |
| 6.1 ± 3.6 µL/min/mg protein (CYP3A53/*3) |
*Note: The units for cyclosporine intrinsic clearance are different from those for tacrolimus, precluding a direct numerical comparison without conversion. The data highlights the key metabolizing enzyme and provides a reference point for its metabolic rate.
The lack of publicly available, directly comparable in vitro metabolic stability data for this compound is a notable gap in the current literature. However, the consistent reports of its predictable pharmacokinetic profile in clinical settings indirectly support its enhanced metabolic stability.[7]
Experimental Protocols
The determination of in vitro metabolic stability is a standard procedure in drug development. Below is a detailed methodology for a typical human liver microsome stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., this compound, Cyclosporine, Tacrolimus) in human liver microsomes.
2. Materials:
- Test compound
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- LC-MS/MS system for analysis
3. Procedure:
- Preparation: Thaw human liver microsomes on ice. Prepare a working solution of the test compound and internal standard in a suitable solvent. Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation: In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
- Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of CYP3A5 polymorphism on tacrolimus metabolic clearance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective Disposition of this compound, Cyclosporine, and Tacrolimus in Renal Tissue - ACR Meeting Abstracts [acrabstracts.org]
- 8. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Voclosporin Demonstrates Superior Renal Response in Lupus Nephritis Compared to Standard-of-Care
A comprehensive analysis of pivotal clinical trial data reveals that Voclosporin, a novel calcineurin inhibitor, when added to standard-of-care, leads to statistically superior and faster complete renal response rates in patients with active lupus nephritis compared to standard-of-care alone. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating experimental data, protocols, and mechanistic pathways.
Comparative Efficacy and Safety Data
Renal Response and Proteinuria Reduction
Data from the AURORA 1 trial demonstrated that a significantly higher proportion of patients receiving this compound achieved a complete renal response (CRR) at 52 weeks compared to those receiving placebo with standard-of-care.[1] The median time to achieve a urinary protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg was also significantly shorter in the this compound arm.[2]
Table 1: Key Efficacy Outcomes from the AURORA 1 and AURA-LV Trials
| Outcome | This compound + Standard-of-Care | Standard-of-Care Alone | Trial |
| Complete Renal Response (CRR) at 52 weeks | 40.8% | 22.5% | AURORA 1 |
| Odds Ratio for CRR at 52 weeks (95% CI) | 2.65 (1.64-4.27) | - | AURORA 1 |
| Median Time to UPCR ≤0.5 mg/mg | 169 days | 372 days | AURORA 1 |
| Complete Renal Response (CRR) at 24 weeks | 32.6% (low-dose) | 19.3% | AURA-LV |
| Odds Ratio for CRR at 24 weeks (low-dose) | 2.03 | - | AURA-LV |
Source: AURORA 1 and AURA-LV Clinical Trial Data[1][2][3]
Safety and Tolerability
The overall safety profile of this compound in combination with standard-of-care was comparable to that of standard-of-care alone.[1] The incidence of serious adverse events was similar between the two groups in the AURORA 1 trial.[1][2] While calcineurin inhibitors as a class are associated with potential nephrotoxicity, the this compound arm in the AURORA 1 trial did not show a significant decrease in estimated glomerular filtration rate (eGFR) at 52 weeks.[4]
Table 2: Overview of Safety Profile from the AURORA 1 Trial
| Adverse Event Category | This compound + Standard-of-Care | Standard-of-Care Alone |
| Serious Adverse Events | 20.8% | 21.3% |
| Infection (Most Common SAE) | 10.1% | 11.2% |
| Deaths | 1 | 5 |
Source: AURORA 1 Clinical Trial Data[2]
Experimental Protocols
The evidence for this compound's efficacy and safety is primarily derived from two key multicenter, randomized, double-blind, placebo-controlled studies: the AURA-LV (Phase 2) and AURORA 1 (Phase 3) trials.
AURORA 1 Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound in combination with MMF and low-dose corticosteroids for the treatment of active lupus nephritis.[2]
-
Study Design: A 52-week, multicenter, double-blind, randomized, placebo-controlled, Phase 3 trial conducted in 142 hospitals across 27 countries.[1]
-
Patient Population: 357 patients with a diagnosis of systemic lupus erythematosus with active lupus nephritis (Class III, IV, or V) confirmed by a kidney biopsy within the previous two years.[1][5]
-
Treatment Arms:
-
This compound Group: Oral this compound (23.7 mg twice daily) in addition to background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[1]
-
Control Group: Placebo twice daily in addition to background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[1]
-
-
Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as a composite of:
-
Urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg.
-
Stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%).
-
No administration of rescue medication.
-
No more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52.[1]
-
-
Key Secondary Endpoints: Time to UPCR ≤0.5 mg/mg, partial renal response at 24 and 52 weeks, and time to 50% reduction in UPCR from baseline.[6]
AURA-LV Trial Protocol
-
Objective: To assess the efficacy and safety of two different doses of this compound compared to placebo in achieving complete remission in patients with active lupus nephritis.[3]
-
Study Design: A 48-week, Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][7]
-
Patient Population: 265 patients from 79 centers in 20 countries with active lupus nephritis.[3]
-
Treatment Arms:
-
Primary Endpoint: Complete Renal Response (CRR) at 24 weeks.[3]
-
Secondary Endpoint: Complete Renal Response (CRR) at 48 weeks.[3]
Mechanism of Action: this compound in Lupus Nephritis
This compound is a calcineurin inhibitor that exerts a dual mechanism of action in lupus nephritis: immunosuppression and podocyte stabilization.[8] It is a structural analogue of cyclosporine with a modification that enhances its action against calcineurin and provides greater metabolic stability.[4]
By inhibiting calcineurin, this compound blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT). This prevention of NFAT activation leads to a downstream reduction in the transcription of pro-inflammatory cytokines, including Interleukin-2 (IL-2). The suppression of IL-2 production ultimately dampens the T-cell-mediated immune response that drives inflammation in the kidneys.[9]
In addition to its immunomodulatory effects, this compound has been shown to stabilize podocytes, the specialized cells in the kidney's filtration barrier that are damaged in lupus nephritis.[8] This stabilization helps to reduce proteinuria, a hallmark of the disease.[8]
Visualizing the Pathways and Processes
To further elucidate the experimental workflow and the molecular mechanism of action, the following diagrams are provided.
Figure 1: Simplified workflow of the AURORA 1 Phase 3 clinical trial.
Figure 2: this compound's mechanism of action in inhibiting T-cell activation.
Conclusion
The addition of this compound to standard-of-care represents a significant advancement in the treatment of lupus nephritis. The robust data from the AURORA 1 and AURA-LV trials demonstrate superior efficacy in achieving complete renal response and a faster reduction in proteinuria, with a comparable safety profile to standard-of-care alone. The dual mechanism of immunosuppression and podocyte stabilization provides a targeted approach to mitigating the kidney damage associated with this severe manifestation of systemic lupus erythematosus. These findings suggest that this compound is a valuable therapeutic option for this patient population.
References
- 1. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A randomized, controlled double-blind study comparing the efficacy and safety of dose-ranging this compound with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Old and New Calcineurin Inhibitors in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AURA-LV and AURORA Trials Facts | Lupus Foundation of America [lupus.org]
- 8. Long-Term this compound Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]
- 9. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Calcineurin Inhibition in Lupus Nephritis: A Comparative Guide to Voclosporin and Traditional Therapies
For Researchers, Scientists, and Drug Development Professionals
The management of lupus nephritis, a severe manifestation of systemic lupus erythematosus (SLE), has been significantly advanced by the introduction of calcineurin inhibitors (CNIs). While traditional CNIs like cyclosporine and tacrolimus have been pivotal, their use is complicated by a narrow therapeutic window and significant pharmacokinetic variability, mandating intensive therapeutic drug monitoring (TDM). Voclosporin, a novel CNI, has emerged as a promising alternative, engineered to provide a more predictable pharmacokinetic and pharmacodynamic profile, thus questioning the necessity of routine TDM. This guide provides an in-depth comparison of this compound with tacrolimus and cyclosporine, focusing on the evidence that supports a reduced need for TDM with this newer agent.
The Advantage of Predictability: A Pharmacokinetic Comparison
The core rationale for the reduced need for TDM with this compound lies in its consistent and predictable pharmacokinetic behavior. Unlike its predecessors, this compound exhibits a more linear and less variable exposure-response relationship.[1][2]
A population pharmacokinetic analysis of this compound in patients with lupus nephritis demonstrated that factors such as sex, body weight, age, serum albumin, and renal function did not have a clinically significant effect on its pharmacokinetic parameters.[3] This contrasts sharply with the known pharmacokinetic variability of tacrolimus and cyclosporine, which are influenced by a multitude of factors including genetic polymorphisms (e.g., in CYP3A5), food intake, and drug-drug interactions, necessitating individualized dosing and frequent monitoring.[4][5][6]
| Parameter | This compound | Tacrolimus | Cyclosporine |
| Bioavailability | ~50% (Conventional formulation equivalent) | Highly variable (5-67%) | Highly variable (20-50%) |
| Time to Peak (Tmax) | ~1.5 hours (fasting)[7] | 0.5-2 hours | 1-8 hours |
| Half-life (t½) | ~7 hours (effective)[8][9] | ~12-36 hours (variable) | ~10-27 hours (variable) |
| Metabolism | Primarily CYP3A4[7] | Primarily CYP3A4/5[5] | Primarily CYP3A4[4] |
| Inter-individual Variability | Low[2][10] | High[6] | High[4][11] |
| Intra-patient Variability | Low | High[12][13][14] | High[15] |
Table 1: Comparative Pharmacokinetic Parameters of Calcineurin Inhibitors
The lower inter- and intra-patient variability of this compound translates to a more predictable drug exposure, allowing for a fixed-dosing regimen without the need for routine concentration monitoring to ensure efficacy and avoid toxicity.[2][3][10]
The Calcineurin Inhibition Pathway
All three drugs share a common mechanism of action: the inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. By inhibiting calcineurin, these drugs prevent the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like interleukin-2 (IL-2). This ultimately suppresses T-cell activation and proliferation.[16]
Experimental Protocols
The assessment of pharmacokinetic profiles and the need for TDM are established through rigorous clinical trials. Below are outlines of the methodologies employed in key studies for each drug.
This compound: The AURORA Clinical Trial Program
The efficacy and safety of this compound, and its predictable dosing, were established in the AURA-LV (Phase 2) and AURORA 1 (Phase 3) and AURORA 2 (extension) studies.[12][17][18]
Experimental Workflow for AURORA Trials
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12][17]
-
Participants: Patients with active, biopsy-proven lupus nephritis (Class III, IV, or V).[12][17]
-
Intervention: Patients were randomized to receive either this compound (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil (MMF) and a rapid taper of oral corticosteroids.[12][17]
-
Pharmacokinetic Sampling: While intensive pharmacokinetic sampling was conducted in earlier phase studies to establish the profile, the pivotal Phase 3 trials did not require TDM for dose adjustments, underscoring the confidence in its predictable exposure.
-
Efficacy Assessment: The primary endpoint was complete renal response at 52 weeks, a composite of urine protein-to-creatinine ratio (UPCR), stable estimated glomerular filtration rate (eGFR), no rescue medication, and low-dose steroid use.[12][17]
-
Safety Assessment: Comprehensive monitoring of adverse events, including changes in eGFR, blood pressure, lipids, and glucose.[12][17]
Tacrolimus and Cyclosporine: TDM-Guided Therapy
Clinical trials and real-world use of tacrolimus and cyclosporine in lupus nephritis rely on TDM to guide dosing.[3][19][20]
-
Study Design: Varied, including open-label trials, and retrospective and prospective cohort studies.[20][21][22]
-
Participants: Patients with lupus nephritis, often those refractory to other treatments.[5][22]
-
Intervention: Tacrolimus or cyclosporine is administered with the dose adjusted to achieve target trough blood concentrations.[19][20]
-
Therapeutic Drug Monitoring Protocol:
-
Initial Dosing: Started at a weight-based or fixed dose.
-
Trough Level Monitoring: Whole blood trough concentrations (C0) are measured frequently at the start of therapy and then periodically once a stable dose is achieved.[6][23] For tacrolimus in lupus nephritis, target trough levels are often maintained between 5 and 7 ng/mL.[19] For cyclosporine, target trough levels can range from 80 to 150 ng/mL.[5]
-
Dose Adjustments: Doses are titrated based on the measured trough levels to maintain them within the therapeutic range, balancing efficacy and toxicity.
-
-
Blood Sampling and Analysis:
-
Efficacy and Safety Assessment: Similar to this compound trials, efficacy is assessed by improvements in proteinuria and renal function, while safety monitoring includes renal function, blood pressure, and metabolic parameters.[20][22]
Workflow for TDM of Tacrolimus/Cyclosporine
Conclusion
The development of this compound marks a significant step forward in the management of lupus nephritis. Its predictable pharmacokinetic profile and consistent exposure-response relationship obviate the need for the intensive therapeutic drug monitoring that is a cornerstone of therapy with traditional calcineurin inhibitors like tacrolimus and cyclosporine.[2][3][10] This not only simplifies treatment for both patients and clinicians but also potentially reduces the risk of adverse events associated with fluctuations in drug levels. The data from robust clinical trials support a fixed-dosing strategy for this compound, highlighting its potential to become a new standard of care in a multitarget therapy approach for lupus nephritis.
References
- 1. Population pharmacokinetics of tacrolimus in paediatric systemic lupus erythematosus based on real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic Drug Monitoring in Patients with Systemic Lupus Erythematosus: Utility and Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective study of low-dose cyclosporine A in patients with refractory lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Tacrolimus in Transplant Recipients: What Did We Learn About Sources of Interindividual Variabilities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin pharmacokinetics following administration of capsules and Neoral in paediatric patients with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Population Pharmacokinetic Model for Cyclosporine from Therapeutic Drug Monitoring Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Intrapatient Variability in Tacrolimus Trough Levels Over 2 Years Affects Long-Term Allograft Outcomes of Kidney Transplantation [frontiersin.org]
- 13. Late intra-patient tacrolimus trough level variability as a major problem in kidney transplantation: A Collaborative Transplant Study Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intra-patient variability in tacrolimus trough concentrations and renal function decline in pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduced intrapatient variability of cyclosporine pharmacokinetics in renal transplant recipients switched from oral Sandimmune to Neoral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Aurinia Pharmaceuticals Announces Kidney Biopsies Sub-study Data from the LUPKYNIS® (this compound) AURORA 2 Clinical Trial Presented at Congress of Clinical Rheumatology East Conference | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]
- 18. Safety and Efficacy of Long-Term this compound Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. This compound: a novel calcineurin inhibitor for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclosporine for the treatment of lupus nephritis in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. annalsofrscb.ro [annalsofrscb.ro]
A Comparative Analysis of Voclosporin: Cross-Reactivity with Traditional Calcineurin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of voclosporin with other leading immunosuppressants, specifically the calcineurin inhibitors (CNIs) cyclosporine and tacrolimus. We will delve into their mechanisms of action, comparative potency, metabolic pathways, and potential for analytical cross-reactivity, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: The Calcineurin Pathway
This compound, like cyclosporine and tacrolimus, exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] Calcineurin activation is a critical step in the T-cell activation cascade. Upon antigen presentation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3] IL-2 is a potent T-cell growth factor that drives lymphocyte proliferation and the subsequent inflammatory response.
By inhibiting calcineurin, these drugs prevent NFAT dephosphorylation, blocking its nuclear translocation and ultimately suppressing T-cell mediated immune responses.[1][4] this compound is a structural analog of cyclosporine, with a modification at a single amino acid position that results in a more predictable pharmacokinetic and pharmacodynamic profile.[5][6] While both this compound and cyclosporine bind to cyclophilin to form the active inhibitory complex, tacrolimus binds to a different immunophilin, FKBP12.[7]
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. Cyclosporine A- and tacrolimus-mediated inhibition of CYP3A4 and CYP3A5 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Selective Disposition of this compound, Cyclosporine, and Tacrolimus in Renal Tissue - ACR Meeting Abstracts [acrabstracts.org]
- 6. Multi-site analytical evaluation of the Abbott ARCHITECT tacrolimus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the safety profile of Voclosporin in comparison to other calcineurin inhibitors
A detailed comparison of voclosporin with legacy calcineurin inhibitors (CNIs), tacrolimus and cyclosporine, reveals a distinct and often more favorable safety profile for this compound, particularly concerning renal function and metabolic disturbances. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
This compound, a novel CNI, has demonstrated comparable efficacy to its predecessors but with an improved safety and tolerability profile, most notably in the treatment of lupus nephritis.[1] Unlike traditional CNIs, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic relationship, which mitigates the need for therapeutic drug monitoring.[2]
Comparative Safety Analysis
Clinical trial data, particularly from head-to-head studies in kidney transplant recipients, provides valuable insights into the comparative safety of this compound. The following tables summarize key safety findings.
Table 1: this compound vs. Tacrolimus in De Novo Kidney Transplant Recipients (PROMISE Study)[3]
| Adverse Event | This compound (Low-Dose) | Tacrolimus | p-value |
| New-Onset Diabetes After Transplantation (NODAT) | 1.6% | 16.4% | 0.03 |
| Biopsy-Proven Acute Rejection (BPAR) | 10.7% | 5.8% | Non-inferior |
| Hypertension | No significant difference | No significant difference | - |
| eGFR (mL/min) | 71 | 69 | Not statistically different |
Table 2: General Safety Profile Comparison of Calcineurin Inhibitors[2]
| Adverse Effect | This compound | Tacrolimus | Cyclosporine |
| Nephrotoxicity | Less severe than cyclosporine, comparable to tacrolimus at higher doses[3] | Known risk, may be less nephrotoxic than cyclosporine[4][5] | More pronounced nephrotoxicity[2] |
| New-Onset Diabetes | Lower incidence compared to tacrolimus[6][7] | Higher incidence than cyclosporine and this compound[8][9] | Lower incidence than tacrolimus[9] |
| Hypertension | Common, but potentially lower incidence than cyclosporine[10] | Common[5] | More pronounced than tacrolimus and this compound[2] |
| Hyperlipidemia | Not observed as a significant adverse effect[2] | Known risk[5] | More pronounced than tacrolimus and this compound[2] |
| Gingival Hyperplasia | Not observed[2] | Not a characteristic side effect | Known adverse effect[11] |
| Hirsutism | Not a characteristic side effect | Not a characteristic side effect | More pronounced[2] |
Experimental Protocols
PROMISE Study: this compound vs. Tacrolimus in Kidney Transplantation[3]
This phase 2b, multicenter, randomized, open-label study aimed to evaluate the efficacy and safety of this compound compared to tacrolimus in de novo kidney transplant recipients.
-
Population: 334 low-risk adult patients undergoing their first or second renal transplant.
-
Intervention: Patients were randomized to one of three concentration-controlled groups of this compound (low, medium, and high trough concentrations) or to the tacrolimus control group. All patients also received mycophenolate mofetil (MMF), an IL-2 receptor antibody (basiliximab) for induction, and corticosteroids.
-
Primary Endpoint: The primary efficacy endpoint was the incidence of biopsy-proven acute rejection (BPAR) at 6 months. Non-inferiority of this compound to tacrolimus was assessed.
-
Secondary Endpoints: Key safety and tolerability endpoints included renal function (measured by estimated glomerular filtration rate - eGFR), incidence of new-onset diabetes after transplantation (NODAT), hypertension, and hyperlipidemia.
Signaling Pathway and Mechanism of Action
Calcineurin inhibitors exert their immunosuppressive effects by inhibiting the calcium-calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT remains in the cytoplasm; upon dephosphorylation by calcineurin, it translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[12][13][14]
This compound, like cyclosporine, binds to cyclophilin to form a drug-immunophilin complex that then inhibits calcineurin.[14] Tacrolimus, on the other hand, binds to the FK506-binding protein 12 (FKBP12) to form its inhibitory complex.[14] Although the ultimate target is the same, differences in the binding proteins and the resulting complexes may contribute to the distinct safety and efficacy profiles of these drugs.[15]
Caption: Calcineurin inhibitor signaling pathway.
Discussion
The available evidence suggests that this compound offers a significant safety advantage over older calcineurin inhibitors, particularly in reducing the risk of new-onset diabetes, a serious complication of immunosuppressive therapy.[6][7] While the risk of nephrotoxicity, a class effect of CNIs, is not entirely eliminated with this compound, studies suggest it may have a more favorable renal safety profile compared to cyclosporine.[3] The predictable pharmacokinetics of this compound, which obviate the need for therapeutic drug monitoring, represent a substantial practical advantage in clinical management, potentially reducing the risk of toxicity associated with supratherapeutic drug levels and the risk of rejection from subtherapeutic levels.[2]
It is important to note that direct head-to-head comparisons of this compound with both tacrolimus and cyclosporine across various indications are still somewhat limited. The majority of the robust comparative data for this compound comes from the lupus nephritis and kidney transplant settings. Further research is warranted to fully elucidate the comparative safety profile of this compound in other autoimmune conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine versus tacrolimus in kidney transplantation: are there differences in nephrotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PROMISE study: a phase 2b multicenter study of this compound (ISA247) versus tacrolimus in de novo kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative risk of new-onset diabetes during the first year after renal transplantation in patients receiving tacrolimus or cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New onset diabetes mellitus in patients receiving calcineurin inhibitors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcineurin inhibitor effects on kidney electrolyte handling and blood pressure: tacrolimus versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 14. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Quantitative analysis of IL-2 expression following Voclosporin and Cyclosporine treatment
In the landscape of immunosuppressive therapies, Voclosporin and Cyclosporine are prominent calcineurin inhibitors pivotal for managing autoimmune diseases and preventing transplant rejection. Both drugs function by suppressing the immune system, primarily through the inhibition of T-cell activation and proliferation. A key mediator in this process is Interleukin-2 (IL-2), a cytokine essential for T-cell growth and differentiation. This guide provides a quantitative comparison of how this compound and Cyclosporine affect IL-2 expression, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Both this compound and Cyclosporine are structurally similar cyclic peptides that share a common mechanism of action.[1] They exert their immunosuppressive effects by interrupting the calcineurin-NFAT signaling pathway, which is crucial for the transcription of the IL-2 gene.[2][3]
-
Binding to Immunophilins : Inside the T-cell, both drugs first bind to a cytosolic protein, cyclophilin.[3][4]
-
Inhibition of Calcineurin : The resulting drug-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine-threonine phosphatase.[5][6]
-
Suppression of NFAT Activation : Calcineurin's primary role in this pathway is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, both drugs prevent this dephosphorylation.[7][8]
-
Blocking IL-2 Gene Transcription : Phosphorylated NFAT cannot enter the nucleus. This blockade prevents NFAT from binding to the IL-2 promoter region in the DNA, thereby inhibiting the transcription of the IL-2 gene and subsequent IL-2 protein synthesis.[2][9]
This reduction in IL-2 production leads to decreased T-cell proliferation and a dampened overall immune response.[9][10] this compound, a structural analog of Cyclosporine, was designed with a modification at the amino acid-1 position, which results in a more predictable pharmacokinetic profile and enhanced potency.[5][6]
Quantitative Comparison of Inhibitory Potency
This compound was developed to improve upon the properties of Cyclosporine, resulting in higher potency and a more consistent pharmacokinetic-pharmacodynamic relationship.[6][11] This allows for effective immunosuppression at lower doses, potentially reducing the risk of adverse effects like nephrotoxicity.[11][12] In vitro and non-clinical studies have consistently demonstrated that this compound is a more potent inhibitor of calcineurin and T-cell function than Cyclosporine.[6][13]
| Parameter | This compound | Cyclosporine | Key Findings & References |
| Relative Potency | More Potent | Less Potent | In vitro studies show this compound is a more potent inhibitor of lymphocyte proliferation and T-cell cytokine production.[6] It is estimated to be two to fourfold more potent than Cyclosporine based on EC50 values.[14] |
| Calcineurin Inhibition | More Effective | Less Effective | At an equivalent dose (20 μM), this compound is more effective at inhibiting calcineurin phosphatase activity in HEK293 cells than Cyclosporine.[13] |
| T-Cell Proliferation | Potent Inhibition | Potent Inhibition | Both drugs effectively inhibit T-cell proliferation as a downstream consequence of IL-2 suppression. This compound's higher potency allows for this effect at lower concentrations.[6][15] |
| Effective Concentration (CE50) | ~50 ng/mL | Higher than this compound | The concentration for 50% of the maximum immunosuppressive effect for this compound is approximately 50 ng/mL.[16][17] Direct comparative CE50 values for IL-2 inhibition are not readily available in the reviewed literature. |
| Clinical Dosing | Lower Dose (e.g., 23.7 mg BID) | Higher Dose | This compound's higher potency and predictable pharmacokinetics allow for lower, fixed dosing without the need for therapeutic drug monitoring, unlike Cyclosporine.[6][18] |
Experimental Protocols
The following section details a generalized methodology for the quantitative analysis of IL-2 expression in T-cells following treatment with this compound and Cyclosporine. This protocol is based on standard immunological assays.[19][20]
Objective: To quantify and compare the inhibitory effect of this compound and Cyclosporine on IL-2 production by activated T-cells in vitro.
1. Cell Preparation and Culture:
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque), or a T-cell line such as Jurkat is used.[19]
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL.[19]
2. Drug Treatment:
-
Prepare stock solutions of this compound and Cyclosporine in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium.
-
Add various concentrations of this compound, Cyclosporine, or a vehicle control (medium with DMSO) to the appropriate wells. A typical dose-response experiment would include serial dilutions of each drug.
3. T-Cell Stimulation:
-
To induce IL-2 production, T-cells are stimulated. A widely accepted method is co-stimulation using plate-bound anti-CD3 antibodies (1-5 µg/mL) and soluble anti-CD28 antibodies (1-10 µg/mL).[19]
-
The antibodies cross-link the T-cell receptors, mimicking natural activation.
4. Incubation and Supernatant Collection:
-
Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.[19]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well for IL-2 quantification. Supernatants can be analyzed immediately or stored at -80°C.
5. IL-2 Quantification:
-
Method: The concentration of IL-2 in the supernatants is most commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][21] Alternatively, a Cytometric Bead Array (CBA) or a bioassay using an IL-2 dependent cell line (e.g., CTLL-2) can be used.[22][23]
-
Procedure (ELISA): Follow the manufacturer's instructions for the specific human IL-2 ELISA kit. This typically involves adding supernatants and a series of IL-2 standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Generate a standard curve from the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.
-
Plot the IL-2 concentration against the drug concentration for both this compound and Cyclosporine to generate dose-response curves.
-
Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of IL-2 production) for each compound to quantitatively compare their potency.
Conclusion
Both this compound and Cyclosporine are effective inhibitors of the calcineurin pathway, leading to a significant reduction in IL-2 expression and T-cell mediated immune responses. Quantitative data from in vitro studies indicate that this compound is a more potent calcineurin inhibitor than its predecessor, Cyclosporine.[6][13] This enhanced potency translates to effective immunosuppression at lower clinical doses, which may contribute to a more favorable safety profile.[11] The experimental protocols outlined provide a robust framework for researchers to conduct direct comparative studies to further elucidate the quantitative differences in their effects on IL-2 and other key cytokines.
References
- 1. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 9. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 14. researchgate.net [researchgate.net]
- 15. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validating the Enhanced Potency of Voclosporin's Trans-Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of voclosporin, a novel calcineurin inhibitor, against its own cis-isomer and other established calcineurin inhibitors like cyclosporine and tacrolimus. The focus is on validating the enhanced potency of the this compound trans-isomer, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a structural analog of cyclosporine A, has emerged as a potent immunosuppressive agent, particularly effective in the treatment of lupus nephritis.[1][2] A key feature of this compound is the existence of cis- and trans-isomers, with the trans-isomer being identified as the more pharmacologically active form.[1][2][3] Manufacturing processes have been specifically developed to produce a drug product that is predominantly the trans-isomer, harnessing its enhanced therapeutic potential.[4][5] This guide delves into the experimental evidence that substantiates the superior potency of the this compound trans-isomer and provides a comparative analysis with other calcineurin inhibitors.
Data Presentation
The following tables summarize the quantitative data on the potency of this compound in comparison to other calcineurin inhibitors.
Table 1: Comparative Potency of Calcineurin Inhibitors
| Compound | Assay | Target | IC50 / EC50 | Source |
| This compound (trans-isomer enriched) | Calcineurin Inhibition | Calcineurin Phosphatase Activity | More potent than Cyclosporine A | [6][7][8] |
| This compound | Calcineurin Inhibition | Calcineurin Phosphatase Activity | Less potent than Tacrolimus | [7] |
| Cyclosporine A | Calcineurin Inhibition | Calcineurin Phosphatase Activity | - | [6][7] |
| Tacrolimus | Calcineurin Inhibition | Calcineurin Phosphatase Activity | IC50 ~0.5 nM | [9] |
| This compound (trans-isomer enriched) | T-Cell Proliferation (Mixed Lymphocyte Reaction) | T-Cell Activation | Up to 100-fold inhibition | [3][4] |
| Cyclosporine A | T-Cell Proliferation (Mixed Lymphocyte Reaction) | T-Cell Activation | - | [6] |
| Tacrolimus | T-Cell Proliferation (Mixed Lymphocyte Reaction) | T-Cell Activation | - | [10] |
Note: Specific IC50 values for a direct head-to-head comparison of this compound's cis- and trans-isomers are not publicly available. However, multiple sources confirm the trans-isomer is the more potent form.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcineurin Phosphatase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.
Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be quantified by measuring the dephosphorylation of a specific substrate. The inhibition of this activity in the presence of a test compound determines the compound's potency.
Typical Protocol:
-
Reagents: Purified recombinant calcineurin, a phosphorylated substrate (e.g., RII phosphopeptide), calmodulin, reaction buffer, and the test compounds (this compound isomers, cyclosporine, tacrolimus) at various concentrations.
-
Procedure:
-
Calcineurin and calmodulin are pre-incubated in the reaction buffer.
-
The test compound is added to the mixture and incubated to allow for binding to the calcineurin-calmodulin complex.
-
The reaction is initiated by the addition of the phosphorylated substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of free phosphate released from the substrate is measured using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of calcineurin activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a cell-based assay that assesses the immunosuppressive activity of a compound on T-cell proliferation and activation.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in T-cell proliferation due to the recognition of foreign major histocompatibility complex (MHC) antigens. Immunosuppressive drugs inhibit this proliferation.
Typical Protocol:
-
Cell Preparation: PBMCs are isolated from two healthy donors. The cells from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation. The cells from the second donor (responder cells) are labeled with a proliferation-tracking dye (e.g., CFSE).
-
Co-culture: Responder and stimulator cells are co-cultured in a 1:1 ratio in the presence of varying concentrations of the test compounds.
-
Incubation: The co-culture is incubated for several days (typically 5-7 days) to allow for T-cell proliferation.
-
Analysis: T-cell proliferation is measured by flow cytometry, quantifying the dilution of the proliferation-tracking dye in the responder cells. The concentration of the compound that causes 50% inhibition of T-cell proliferation (IC50) is determined.
NFAT Reporter Assay
This assay measures the inhibition of the calcineurin-NFAT signaling pathway, a critical step in T-cell activation.
Principle: In T-cells, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines like IL-2. This assay uses a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.
Typical Protocol:
-
Cell Line: A T-cell line (e.g., Jurkat cells) is engineered to stably express the NFAT-reporter construct.
-
Cell Treatment: The reporter cells are treated with various concentrations of the test compounds.
-
Stimulation: The T-cells are then stimulated to activate the T-cell receptor (TCR) signaling pathway, for instance, with phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 antibodies.
-
Reporter Gene Measurement: After an appropriate incubation period, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the reporter gene expression by 50%.
Mandatory Visualization
Signaling Pathway of Calcineurin Inhibition
Caption: Calcineurin inhibition by this compound's trans-isomer.
Experimental Workflow for Potency Assessment
Caption: Workflow for assessing calcineurin inhibitor potency.
Logical Potency Comparison
References
- 1. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 3. LX211 (this compound) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 8. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Proteomics of Kidney Tissue: Evaluating Voclosporin in the Context of Lupus Nephritis
A guide for researchers and drug development professionals on the proteomic landscape of lupus nephritis and the potential impact of voclosporin, contextualized with data from other calcineurin inhibitors.
This guide provides a comparative overview of the proteomic changes in kidney tissue associated with lupus nephritis (LN) and explores the potential effects of this compound, a novel calcineurin inhibitor. Due to the current absence of publicly available direct proteomics data on this compound-treated kidney tissue, this comparison is framed by examining the established proteomic alterations in LN and the observed effects of other calcineurin inhibitors, such as tacrolimus and cyclosporine, on the renal proteome.
Executive Summary
Lupus nephritis is a severe manifestation of systemic lupus erythematosus characterized by complex immunological and inflammatory processes within the kidneys. Proteomic analyses of kidney biopsies from LN patients have revealed significant alterations in proteins involved in inflammation, immune response, fibrosis, and cellular metabolism. This compound, as a calcineurin inhibitor, modulates the immune response by inhibiting T-cell activation. While direct comparative proteomic data for this compound's effect on kidney tissue is not yet available, studies on other calcineurin inhibitors provide insights into their potential impact on the renal proteome, including effects on protein folding, stress responses, and metabolism. This guide synthesizes the available data to offer a potential framework for understanding how this compound might modulate the proteomic signature of lupus nephritis.
Proteomic Landscape of Lupus Nephritis Kidney Tissue
Proteomic studies of kidney biopsies from patients with lupus nephritis have identified a number of differentially expressed proteins compared to healthy kidney tissue. These proteins are implicated in the key pathological processes of the disease.
| Protein Category | Upregulated Proteins | Downregulated Proteins | Pathological Relevance |
| Immune & Inflammatory Response | Annexins, Heterogeneous nuclear ribonucleoproteins (hnRNPs) | - | Indicate active inflammation and immune cell infiltration. |
| Complement Pathway | Complement components (e.g., C3, C4) | - | Activation of the complement system is a hallmark of LN, leading to tissue damage. |
| Fibrosis & Extracellular Matrix | Collagen isoforms, Fibronectin | - | Reflects the chronic tissue remodeling and scarring that leads to loss of kidney function. |
| Cellular Metabolism | - | Argininosuccinate synthetase (ASS), Aldolase | Suggests metabolic dysregulation and cellular stress within the kidney tissue. |
Proteomic Effects of Calcineurin Inhibitors on Kidney Tissue
Studies on calcineurin inhibitors like cyclosporine and tacrolimus, primarily in the context of transplantation and nephrotoxicity, have revealed their influence on the renal proteome. These findings may offer clues to the potential effects of this compound.
| Protein Category | Observed Changes with Calcineurin Inhibitors | Potential Implication |
| Endoplasmic Reticulum (ER) Stress & Protein Folding | Upregulation of ER-stress and protein folding-related proteins. | Calcineurin inhibitors can induce cellular stress responses. |
| Apoptosis | Upregulation of apoptosis-related proteins. | May contribute to the nephrotoxic effects observed with this class of drugs. |
| Metabolism & Transport | Alterations in proteins involved in metabolism and transport. | Can affect cellular energy production and ion balance. |
| Cytoskeleton | Upregulation of cytoskeleton-related proteins. | May be related to changes in cell structure and stability. |
| Calcium-Binding Proteins | Decreased levels of Calbindin-D 28 kDa (with cyclosporine). | Linked to disturbances in calcium homeostasis and potential nephrotoxicity.[1] |
Experimental Protocols
The following are generalized experimental protocols for the proteomic analysis of kidney tissue, based on methodologies reported in the cited literature.
Kidney Tissue Sample Preparation
-
Source: Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) kidney biopsy tissues.
-
Procedure for Fresh-Frozen Tissue:
-
Tissues are carefully thawed and rinsed in phosphate-buffered saline (PBS) containing protease inhibitors.
-
Lysis buffer (containing urea, thiourea, and detergents) is added to the tissue.
-
The tissue is homogenized and agitated, followed by centrifugation to pellet cellular debris.
-
The supernatant containing the protein lysate is collected for further analysis.
-
-
Procedure for FFPE Tissue:
-
Paraffin sections are deparaffinized using xylene and rehydrated through a series of ethanol washes.
-
Antigen retrieval is performed using heat-induced methods in a suitable buffer.
-
Proteins are then extracted using specialized buffers optimized for FFPE tissues.
-
Protein Quantification and Digestion
-
Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Digestion:
-
Proteins are denatured and reduced, followed by alkylation of cysteine residues.
-
The proteins are then digested into smaller peptides using a protease, most commonly trypsin.
-
Mass Spectrometry Analysis
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method.
-
Procedure:
-
The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS2 scan).
-
Data Analysis
-
Protein Identification and Quantification: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the corresponding peptides and proteins. Label-free or label-based (e.g., iTRAQ, TMT) quantification methods are used to determine the relative abundance of proteins between different samples.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical analysis. Further bioinformatics analysis, such as pathway analysis and gene ontology enrichment, is performed to understand the biological context of the proteomic changes.
Visualizing Molecular Pathways and Workflows
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in T-cell activation.
Experimental Workflow for Kidney Tissue Proteomics
Caption: A generalized workflow for comparative proteomics of kidney tissue.
Concluding Remarks
The field of proteomics holds immense promise for elucidating the complex molecular pathology of lupus nephritis and for identifying biomarkers of disease activity and treatment response. While direct evidence of this compound's impact on the kidney tissue proteome is eagerly awaited, the existing data on lupus nephritis and other calcineurin inhibitors provide a valuable foundation for forming hypotheses. As a potent calcineurin inhibitor, this compound is expected to modulate the immune and inflammatory pathways that are proteomically evident in lupus nephritis. Future studies employing comparative proteomics on kidney biopsies from this compound-treated patients will be crucial to directly assess its molecular effects and to identify specific protein signatures that correlate with clinical outcomes. Such studies will undoubtedly pave the way for more personalized and effective treatment strategies for patients with lupus nephritis.
References
Safety Operating Guide
Proper Disposal of Voclosporin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like voclosporin is a critical component of laboratory safety and regulatory compliance. Adherence to proper disposal protocols minimizes environmental contamination and protects personnel from potential exposure. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Handling: Handle this compound in a well-ventilated area.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1][2] Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials and foodstuff containers.[1]
II. Step-by-Step Disposal Procedure for this compound Waste
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or controlled incineration.[1][3]
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Containment:
-
Labeling: Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other information required by your institution or local regulations.
-
Licensed Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous material disposal company.[5] This ensures compliance with federal, state, and local regulations.[5][6]
-
Incineration: The designated disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the this compound.[1]
Important Considerations:
-
Do Not Discharge to Sewer: Never dispose of this compound by flushing it down the drain or discharging it into sewer systems.[1] Discharge into the environment must be avoided.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[7][6][8][9]
III. Disposal of Contaminated Packaging
Contaminated packaging, such as the original containers for this compound, must also be handled properly.
-
Triple Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
Recycling or Reconditioning: After proper decontamination, the packaging may be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]
IV. Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1]
-
Personal Protection: Wear full personal protective equipment, including chemical-impermeable gloves, safety goggles, and a suitable respirator.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[2][4]
-
Clean-up:
-
For solid spills, cover the powder with a plastic sheet to minimize spreading.[10] Mechanically take up the spilled material and place it in a suitable, closed container for disposal.[10] Avoid creating dust.[10]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[2][4]
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][4]
-
Disposal: Dispose of all contaminated materials, including absorbents and cleaning materials, as hazardous waste according to the procedures outlined above.[1][2]
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. abmole.com [abmole.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistics for Handling Voclosporin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Voclosporin is paramount. This guide provides immediate, procedural, and step-by-step information for laboratory safety and chemical management.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a laboratory fume hood is recommended to control the generation of dust and aerosols.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2][3]
Personal Protective Equipment: A summary of recommended PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-impermeable gloves.[1] Gloves must be inspected prior to use. | Prevents skin contact with the substance. |
| Skin and Body Protection | Suitable protective clothing, which may include impervious and fire/flame-resistant clothing.[1][2] | Minimizes skin exposure and protects from potential hazards. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A suitable respirator is recommended.[2][3] | Protects the respiratory system from inhalation of dust or aerosols in high-risk scenarios. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store away from foodstuff containers or incompatible materials.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][4]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator.[1]
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Remove all sources of ignition.[1]
-
For spills, collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of this compound:
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[4]
Disposal of Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the substance itself.[4]
Occupational Exposure Limits
There is currently no available data for occupational exposure limits for this compound.[1][2][3] Therefore, it is crucial to handle the substance with a high degree of caution and to use the recommended personal protective equipment and engineering controls to minimize any potential exposure.
Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
